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Pentacyanoferrate (II)

Cat. No.: B094115
CAS No.: 15699-35-1
M. Wt: 185.93 g/mol
InChI Key: UPHDFMNLYLLXDF-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Studies of Pentacyanoferrate(II) Complexes

The intellectual framework for understanding pentacyanoferrate(II) complexes was laid by Alfred Werner's revolutionary coordination theory in 1893. confinity.comlscollege.ac.inyoutube.com Werner's postulates, which introduced the concepts of primary (ionizable) and secondary (coordination) valencies, provided a rational basis for the structure of complex ions. researchgate.netresearchgate.netscielo.org.ar His theory explained how a central metal ion could bind a fixed number of ligands in a specific geometry, a concept that was pivotal in elucidating the nature of compounds like the pentacyanoferrates. confinity.comlscollege.ac.in Early experimental work, such as precipitation reactions and conductivity measurements, provided strong evidence for Werner's ideas and helped to establish the octahedral geometry of many iron complexes. researchgate.netscielo.org.ar

Following the establishment of these foundational principles, research in the mid-20th century began to focus on the specific reactivity and electronic properties of the pentacyanoferrate(II) moiety. Foundational studies in the 1970s by researchers like Toma and Malin were instrumental in systematically exploring the substitution of the sixth ligand (L) in the [Fe(CN)₅L]³⁻ complex. conicet.gov.arresearchgate.net These investigations into ligand substitution reactions, particularly with a range of aromatic nitrogen heterocycles, provided crucial insights into the kinetics and mechanisms of these processes. researchgate.netnih.gov

A key precursor in many of these early studies was the amminepentacyanoferrate(II) complex, [Fe(CN)₅(NH₃)]³⁻, which can be synthesized from the well-known sodium nitroprusside. youtube.com The lability of the ammonia (B1221849) ligand allowed for its replacement with a variety of other ligands, opening the door to the synthesis and characterization of a vast family of pentacyanoferrate(II) derivatives. youtube.com These early synthetic and kinetic studies were complemented by investigations into the electronic structure of these complexes. Spectrophotometric studies of the metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum provided a window into the electronic interactions between the iron center and the coordinated ligands. researchgate.net These foundational studies not to only established the fundamental reaction chemistry of pentacyanoferrate(II) but also laid the groundwork for its future application in more complex chemical systems.

The Significance of Pentacyanoferrate(II) in Contemporary Inorganic and Physical Chemistry Research

The versatility of the pentacyanoferrate(II) core has ensured its continued relevance in modern inorganic and physical chemistry research. Its well-defined coordination sphere and tunable electronic properties make it an ideal platform for investigating fundamental chemical processes and for the development of new functional materials.

One of the most active areas of current research is the use of pentacyanoferrate(II) complexes as photosensitizers. acs.orgnih.gov The goal is to develop efficient and cost-effective molecules that can absorb light and initiate chemical reactions, with potential applications in solar energy conversion and photocatalysis. acs.org A significant challenge in this field has been the typically short-lived excited states of iron complexes. acs.orgacs.org However, recent studies have shown that by carefully selecting the sixth ligand, it is possible to extend the lifetime of the metal-to-ligand charge transfer (MLCT) excited state. acs.orgacs.org For example, using monodentate bipyridinium or pyrazinium-based acceptor ligands has led to complexes with significantly longer excited-state lifetimes, paving the way for a new class of iron-based photosensitizers. acs.orgacs.orgbilkent.edu.tr

Pentacyanoferrate(II) complexes are also extensively used as probes in the study of electron transfer reactions. epa.gov The ability to systematically vary the sixth ligand allows for fine-tuning of the redox potential of the iron center. conicet.gov.ar This makes them excellent tools for investigating the kinetics and mechanisms of both inner-sphere and outer-sphere electron transfer processes. epa.gov For instance, kinetic studies of the oxidation of pentacyanoferrate(II) complexes by peroxydisulfate (B1198043) have provided valuable data for understanding the factors that govern the rates of these fundamental reactions. epa.gov

Furthermore, the pentacyanoferrate(II) unit is a key building block in the construction of supramolecular assemblies and advanced materials. The cyanide ligands can act as bridges, linking multiple metal centers to form polynuclear complexes and coordination polymers. bilkent.edu.tr This has led to the development of materials with interesting magnetic and electronic properties. A notable example is the formation of rotaxanes and pseudorotaxanes, where a linear pentacyanoferrate(II) complex is threaded through a macrocyclic molecule like cyclodextrin. These systems exhibit unique recognition and self-assembly properties. The study of the redox reactivity of ligands coordinated to the pentacyanoferrate(II) core is another area of significant interest, with implications for understanding biological processes and designing new catalysts. conicet.gov.arresearchgate.net

Methodological Approaches in Pentacyanoferrate(II) Research

The investigation of pentacyanoferrate(II) complexes relies on a combination of synthetic, spectroscopic, and electrochemical techniques to elucidate their structure, bonding, and reactivity.

Synthesis: The synthesis of pentacyanoferrate(II) complexes typically begins with a suitable precursor. A common starting material is sodium nitroprusside, Na₂[Fe(CN)₅NO]·2H₂O. youtube.com The nitrosyl ligand can be replaced by other ligands, such as ammonia, to form [Fe(CN)₅(NH₃)]³⁻. youtube.com This ammine complex is a versatile intermediate, as the ammonia ligand is relatively labile and can be readily substituted by a wide range of other molecules, including N-heterocyclic compounds, to generate a diverse library of pentacyanoferrate(II) derivatives. acs.orgbilkent.edu.tr Another important precursor is the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, which is often generated in solution. conicet.gov.ar

Spectroscopic Techniques:

UV-Visible Spectroscopy: This is a fundamental tool for characterizing pentacyanoferrate(II) complexes. The intense metal-to-ligand charge transfer (MLCT) bands in the visible region are particularly informative. The energy of these bands is sensitive to the nature of the sixth ligand and the solvent environment, providing insights into the electronic structure and the influence of the ligand field. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the vibrational modes of the cyanide ligands. The C≡N stretching frequency is a sensitive probe of the electronic environment of the iron center and the nature of the bonding to the sixth ligand. scielo.org.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of some iron complexes can complicate NMR studies, it remains a valuable tool for characterizing the organic ligands attached to the pentacyanoferrate(II) core. researchgate.net

Femtosecond Transient Absorption Spectroscopy: In the study of photosensitizers, this ultrafast spectroscopic technique is employed to probe the dynamics of the excited states on the picosecond timescale, providing crucial information about their lifetimes and decay pathways. acs.orgacs.org

Electrochemical Techniques:

Cyclic Voltammetry: This technique is widely used to determine the redox potentials of pentacyanoferrate(II) complexes. bilkent.edu.tr By measuring the potential at which the Fe(II)/Fe(III) oxidation occurs, researchers can quantify the electron-donating or -withdrawing properties of the sixth ligand and its effect on the electronic structure of the complex. researchgate.netbilkent.edu.tr

Computational Methods:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are increasingly used to complement experimental studies. researchgate.netnih.gov DFT calculations can provide insights into the ground-state electronic structure and geometry of the complexes, while TD-DFT is used to simulate their electronic absorption spectra and understand the nature of the excited states. researchgate.netnih.gov

The following table provides a summary of the key methodological approaches and the information they provide:

Methodological ApproachInformation Obtained
SynthesisCreation of new pentacyanoferrate(II) complexes with tailored properties.
UV-Visible SpectroscopyElectronic structure, metal-to-ligand charge transfer transitions.
Infrared SpectroscopyVibrational modes of ligands, particularly the C≡N stretch.
Nuclear Magnetic Resonance SpectroscopyStructure and environment of the organic ligands.
Femtosecond Transient Absorption SpectroscopyExcited-state dynamics and lifetimes.
Cyclic VoltammetryRedox potentials of the Fe(II)/Fe(III) couple.
Computational Methods (DFT, TD-DFT)Electronic structure, geometry, and simulated spectra.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5FeN5-3 B094115 Pentacyanoferrate (II) CAS No. 15699-35-1

Properties

IUPAC Name

iron(2+);pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe/c5*1-2;/q5*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHDFMNLYLLXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN5-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15699-35-1
Record name Pentacyanoferrate (II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry of Pentacyanoferrate Ii Complexes

Established Synthetic Routes for Pentacyanoferrate(II) Aquo- and Ammine-Complexes

The generation of the foundational aquapentacyanoferrate(II), [Fe(CN)₅(H₂O)]³⁻, and amminepentacyanoferrate(II), [Fe(CN)₅(NH₃)]³⁻, complexes is a critical first step in the exploration of pentacyanoferrate(II) chemistry. These two species are common entry points for the synthesis of a multitude of other derivatives.

Synthesis from Sodium Nitroprusside Precursors

Sodium nitroprusside, Na₂[Fe(CN)₅(NO)], serves as a common and effective precursor for both the ammine- and aquapentacyanoferrate(II) complexes.

The synthesis of the ammine complex, Na₃[Fe(CN)₅NH₃], involves the reduction of sodium nitroprusside with ammonia (B1221849). In this reaction, the nitrosyl (NO) ligand is replaced by an ammonia (NH₃) molecule. A typical procedure involves reacting sodium nitroprusside with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of sodium acetate. scispace.com The resulting bright yellow, crystalline product, often a hydrate, can be isolated by filtration. scispace.comwiley-vch.de

The aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, can be generated from the ammine complex. Dissolving the isolated sodium amminepentacyanoferrate(II) in an aqueous buffer solution leads to the aquation of the complex, where the ammonia ligand is replaced by a water molecule. acs.org Alternatively, direct photochemical methods on sodium nitroprusside can yield the aquated species. The irradiation of an aqueous solution of [Fe(CN)₅(NO)]²⁻ can lead to its conversion into [Fe(CN)₅(H₂O)]³⁻. tsijournals.com

Controlled Reaction Conditions for Complex Formation

The successful synthesis of these initial complexes is highly dependent on maintaining specific reaction conditions to ensure product stability and purity.

For the synthesis of sodium amminepentacyanoferrate(II) from sodium nitroprusside, the reaction is typically conducted at low temperatures. A common method involves keeping the reaction mixture below 5°C overnight in a refrigerator. scispace.com The pH is also a critical parameter, with conditions maintained in the range of 10–12 using sodium hydroxide to facilitate the reaction and stabilize the product. To prevent potential photodegradation, the reaction is often carried out in the dark over a period of about 24 hours.

The subsequent formation of the aquapentacyanoferrate(II) complex from the ammine precursor is also condition-dependent. The aquation process is favored in acidic to neutral solutions. The reaction proceeds readily at a pH below 8, where ammonia is protonated to the ammonium ion (NH₄⁺), which is a better leaving group. acs.org This conversion is typically rapid, occurring within minutes of dissolving the ammine complex under the appropriate pH conditions. acs.org

ComplexPrecursorReagentsTemperaturepHOther Conditions
Sodium amminepentacyanoferrate(II) Sodium NitroprussideConcentrated NH₄OH, Sodium Acetate< 5 °C10 - 12Dark, ~24 hours
Aquapentacyanoferrate(II) Sodium amminepentacyanoferrate(II)Aqueous BufferAmbient< 8Rapid aquation

Synthesis of Substituted Pentacyanoferrate(II) Species

The true synthetic utility of the aquo- and amminepentacyanoferrate(II) complexes lies in their role as intermediates for producing a wide range of substituted derivatives with tailored properties.

Ligand Exchange Approaches for Diverse Coordination Compounds

Ligand substitution or exchange is the primary strategy for diversifying the pentacyanoferrate(II) family. The labile aqua or ammine ligand can be readily replaced by a variety of other ligands. This approach has been used to synthesize complexes with ligands such as phosphines, phosphites, and various N-heterocycles. oup.comoup.com

For example, a series of twenty-two substituted pentacyanoferrates(II) with the general formula Na₃[Fe(CN)₅PX₃] (where PX₃ is a phosphine (B1218219) or phosphite) have been prepared through the direct ligand substitution reaction of sodium amminepentacyanoferrate(II). oup.comoup.com Similarly, reacting the aquapentacyanoferrate(II) ion with N-heterocyclic ligands like 4,4'-bipyridine (B149096) (BPY) or pyrazine (B50134) in aqueous solution results in the formation of intensely colored complexes due to the substitution of the water molecule. cdnsciencepub.comcdnsciencepub.com Cationic monodentate pyridinium (B92312) ligands have also been successfully introduced by reacting the amminepentacyanoferrate(II) precursor with the corresponding halide salts of the ligands in an aqueous medium. acs.orgnih.gov

The kinetics and mechanisms of these substitution reactions are often studied to understand the influence of the entering ligand on the reaction rate. For the reaction of [Fe(CN)₅(H₂O)]³⁻, the formation of the product is typically rate-controlled by the dissociation of the water ligand, following a dissociative interchange (Id) mechanism. scielo.org.ar

Precursor Role in Advanced Coordination Compound Synthesis

Beyond the synthesis of simple mononuclear complexes, pentacyanoferrate(II) species are valuable building blocks for constructing more complex, multidimensional structures such as coordination polymers. researchgate.net These materials can exhibit interesting properties relevant to electrocatalysis and materials science. researchgate.net

A notable example is the use of sodium amminepentacyanoferrate(II) as a precursor in the synthesis of mesostructured Prussian Blue analogues. wiley-vch.de In this process, the [Fe(CN)₅(NH₃)]³⁻ complex is reacted with other metal ions and structuredirecting agents, such as alkylpyrazinium bromides, in a formamide (B127407) solvent. This leads to the formation of highly ordered, dark blue materials. wiley-vch.de The pentacyanoferrate unit acts as a node, linking metal centers into an extended network. Similarly, new electroactive coordination polymers have been prepared from the reaction of Fe³⁺ with a pre-synthesized [Fe(CN)₅(L)]³⁻ complex, where L is a functionalized N-heterocyclic ligand, demonstrating the modularity of this synthetic approach. researchgate.net

Precursor ComplexEntering Ligand TypeResulting Compound ClassApplication/Significance
[Fe(CN)₅(NH₃)]³⁻Phosphines, PhosphitesNa₃[Fe(CN)₅(PX₃)]Study of Fe-P bonding oup.comoup.com
[Fe(CN)₅(H₂O)]³⁻N-Heterocycles (e.g., BPY)[Fe(CN)₅(L)]ⁿ⁻Spectroscopic and kinetic studies cdnsciencepub.comcdnsciencepub.com
[Fe(CN)₅(NH₃)]³⁻Cationic Pyridinium Halides[Fe(CN)₅(L)]ⁿ⁻Iron Photosensitizers acs.orgnih.gov
[Fe(CN)₅(NH₃)]³⁻Alkylpyrazinium Bromides, Metal SaltsMesostructured Prussian Blue AnaloguesAdvanced Materials wiley-vch.de
[Fe(CN)₅(L)]³⁻Fe³⁺ ionsCoordination PolymersElectrocatalysis researchgate.net

Ligand Substitution Reactions and Mechanistic Kinetics of Pentacyanoferrate Ii Complexes

Kinetics of Ligand Substitution in Aquopentacyanoferrate(II) and Related Species

The kinetics of ligand substitution reactions involving the [Fe(CN)₅(H₂O)]³⁻ ion are typically investigated by monitoring the formation of the substituted complex, [Fe(CN)₅L]ⁿ⁻, where L is the entering ligand. These studies are often performed under conditions where the concentration of the entering ligand is in large excess compared to the concentration of the iron complex. researchgate.netresearchgate.net

Under specific experimental conditions, the kinetics of ligand substitution in pentacyanoferrate(II) complexes can be simplified and approximated as first-order. libretexts.org When the concentration of the entering ligand, L, is significantly higher than the concentration of the [Fe(CN)₅(H₂O)]³⁻ complex, the reaction follows pseudo-first-order kinetics. libretexts.orgyoutube.com In this regime, the concentration of the entering ligand remains effectively constant throughout the reaction. libretexts.orgchempedia.info Consequently, the rate of the reaction appears to be dependent only on the concentration of the pentacyanoferrate(II) complex. libretexts.orgyoutube.com

The rate constants for these substitution reactions are typically determined by monitoring the change in absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the resulting substituted complex. researchgate.netacs.org By plotting the natural logarithm of the change in absorbance versus time, the pseudo-first-order rate constant (kₒₑₛ) can be obtained from the slope of the resulting linear plot. acs.org

The second-order rate constant (k) is then calculated from the pseudo-first-order rate constant and the concentration of the excess ligand. The values of these rate constants are influenced by several factors, including the nature of the entering ligand, its charge, and the reaction conditions such as pH and ionic strength. researchgate.netrsc.orgcdnsciencepub.com For instance, the rate constants for the formation of complexes with neutral ligands are typically around 1 dm³ mol⁻¹ s⁻¹ at 25°C, with slightly higher values for positively charged ligands and lower values for negatively charged ones. rsc.org

The activation parameters, such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡), provide further insight into the reaction mechanism. researchgate.net For example, the reaction of [Fe(CN)₅(H₂O)]³⁻ with nitric oxide (NO) has a large positive activation volume of +17.4 cm³ mol⁻¹, which strongly supports a dissociative mechanism. researchgate.net

Entering Ligand (L)Second-Order Rate Constant (k) [M⁻¹s⁻¹] at 25°CReference
Imidazole240 researchgate.net
Glycinate28.0 researchgate.net
L-Histidine320 researchgate.net
Nitric Oxide (NO)250 ± 10 researchgate.net
1-(4-pyridyl)pyridiniumData not explicitly provided cdnsciencepub.com
4,4'-bipyridine (B149096) (BPY)50 cdnsciencepub.com
1,2-bis(4-pyridyl)ethane (B167288) (BPA)66 cdnsciencepub.com
trans-1,2-bis(4-pyridyl)ethylene (BPE)95 cdnsciencepub.com
Pyrazine (B50134)10 cdnsciencepub.com

Proposed Reaction Mechanisms

Based on extensive kinetic and mechanistic studies, several pathways have been proposed for the ligand substitution reactions of pentacyanoferrate(II) complexes.

A significant body of evidence points towards a limiting dissociative (D) mechanism for the substitution reactions of [Fe(CN)₅(H₂O)]³⁻ and related species. researchgate.netrsc.org In this mechanism, the rate-determining step is the dissociation of the leaving group (e.g., water) to form a five-coordinate intermediate, [Fe(CN)₅]³⁻. researchgate.netacs.org This intermediate then rapidly reacts with the entering ligand to form the final product. researchgate.net

The rate of reaction in a D mechanism is independent of the nature and concentration of the entering ligand. rsc.org The large positive activation volumes observed for some of these reactions are a hallmark of a dissociative pathway, as the release of a solvent molecule from the coordination sphere leads to an increase in volume. researchgate.net For example, the substitution of water or ammonia (B1221849) in [Fe(CN)₅L]³⁻ (where L is H₂O or NH₃) by nitrite (B80452) is suggested to follow a limiting dissociative mechanism based on the reported activation parameters. rsc.org

For reactions involving charged entering ligands, an ion-pair dissociative interchange (Id) mechanism is often proposed. researchgate.netrsc.orgcdnsciencepub.com This mechanism involves the pre-equilibrium formation of an ion pair between the charged pentacyanoferrate(II) complex and the entering ligand, followed by a dissociative interchange within the ion pair. cdnsciencepub.com

The rate of formation of the substituted complex shows a dependence on the charge of the entering ligand, which is a key characteristic of the Id mechanism. rsc.orgcdnsciencepub.com The formation of an ion pair brings the reactants into close proximity, facilitating the subsequent substitution step. This mechanism is considered for the reactions of [Fe(CN)₅(H₂O)]³⁻ with various N-heterocyclic ligands and amino acid derivatives. researchgate.netcdnsciencepub.com The rates of formation, starting from [Ru(CN)₅(H₂O)]³⁻, a related complex, are typically first order with respect to the ligand concentration, with different rate constants for neutral, positive, and negatively charged ligands, supporting an ion-pair dissociative interchange mechanism. rsc.org

In specific cases, particularly involving reactions of coordinated ligands, a nucleophilic attack pathway can be operative. scielo.org.ar For instance, in the reaction of [Fe(CN)₅(NO)]²⁻ (nitroprusside) with ammonia, the proposed mechanism involves the nucleophilic attack of ammonia on the nitrogen atom of the coordinated nitrosyl (NO) ligand. rsc.org This type of mechanism is distinct from the substitution at the metal center and highlights the reactivity of the coordinated ligands themselves. The mechanisms of nucleophilic addition reactions of various species like OH⁻, amines, and thiolates on the nitroprusside ion have been a subject of study. scielo.org.ar

Influence of Environmental Parameters on Reaction Kinetics

The rate and equilibrium of ligand substitution reactions involving pentacyanoferrate(II) are highly sensitive to the surrounding environment. Factors such as pH, the concentration of reactants and ligands, temperature, and pressure play a crucial role in dictating the kinetic outcomes.

The pH of the reaction medium significantly impacts both the rate of ligand substitution and the position of the equilibrium. For instance, in the reaction of the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, with N-heterocyclic ligands like 4,4'-bipyridine (BPY), 1,2-bis(4-pyridyl)ethane (BPA), and trans-1,2-bis(4-pyridyl)ethylene (BPE), a substantial decrease in the formation rate constants is observed at low pH. cdnsciencepub.com This is attributed to the protonation of the complex to form (HNC)Fe(CN)₄(H₂O)²⁻, which has a much lower lability of the aqua ligand. cdnsciencepub.com The degree of protonation of the incoming ligand also affects the reaction rate. cdnsciencepub.com

Similarly, the interaction of nitric oxide (NO) with pentacyanoferrate(II) to form [Fe(CN)₅(NO)]³⁻ is pH-dependent. acs.orgnih.gov The initial product is unstable, and its decomposition rate is faster at lower pH values. acs.orgnih.gov This decomposition involves the release of cyanide, which can be prevented by adding free cyanide to the solution. nih.gov The formation of dinitrogen from the reaction of [Fe(CN)₅(NO)]²⁻ with ammonia is also strongly pH-dependent, with a maximum yield occurring at a pH of approximately 10.5. rsc.orgresearchgate.net This is consistent with a mechanism involving the nucleophilic attack of ammonia on the nitrogen atom of the coordinated nitrosyl group. rsc.orgresearchgate.net

In reactions with oximes, the pH influences the formation of colored complexes. For example, the reaction of aquopentacyanoferrate(II) with pyridine-2-aldoxime (B213160) yields a product with an absorption maximum at 470 nm in the pH range of 3 to 9. tandfonline.com Increasing the pH from 9 to about 11 causes a shift in the absorption band to 520 nm. electronicsandbooks.com The rate of ligand exchange in photochemical reactions can also be pH-dependent. The reaction of sodium nitroprusside with selenite (B80905) ions, for instance, shows an increased rate with increasing pH up to a maximum at pH 3.2, after which the rate decreases due to a competitive reaction with hydroxide (B78521) ions. tsijournals.com

The rate of ligand substitution reactions in pentacyanoferrate(II) complexes often exhibits a clear dependence on the concentration of both the complex and the incoming ligand. For many reactions, the rate law is first-order with respect to each reactant. acs.orgdatapdf.com For example, the reaction of [Fe(CN)₅(H₂O)]³⁻ with various aromatic nitrogen heterocycles follows the rate law: rate = k[Fe(CN)₅(H₂O)]³⁻[L], where L is the incoming ligand. datapdf.com The second-order rate constants for these reactions typically fall within the range of 3.6 x 10² to 5.5 x 10² M⁻¹s⁻¹ at 25°C. datapdf.com

However, the kinetics can be more complex. In some cases, as the concentration of the entering ligand increases, the reaction kinetics can shift from second-order to zero-order with respect to the ligand. researchgate.net This saturation behavior is indicative of a dissociative mechanism, where the rate-determining step is the dissociation of a ligand from the complex, followed by a rapid reaction with the incoming ligand. nih.govrsc.org This has been observed in the dissociation of various ligands from [Fe(CN)₅L]ⁿ⁻ complexes in the presence of a scavenging ligand like dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com

The concentration of the pentacyanoferrate(II) complex itself can also influence the reaction rate. In the photochemical reaction of sodium nitroprusside with selenite, the rate increases with increasing nitroprusside concentration up to a certain point. tsijournals.com Beyond this point, the rate decreases because the highly colored substrate starts to act as a filter, absorbing a significant portion of the incident light. tsijournals.com A similar trend is observed in the photochemical reaction with dimethylurea. tsijournals.com

The study of temperature and pressure effects on reaction kinetics provides valuable insights into the reaction mechanism through the determination of activation parameters such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡).

For the formation of [Fe(CN)₅(NO)]³⁻ from the reaction of [Fe(CN)₅(H₂O)]³⁻ with nitric oxide, the activation parameters have been determined as ΔH‡ = 70 ± 1 kJ mol⁻¹, ΔS‡ = +34 ± 4 J K⁻¹ mol⁻¹, and ΔV‡ = +17.4 ± 0.3 cm³ mol⁻¹. acs.orgnih.gov The positive activation entropy and volume are consistent with a dissociative interchange (Id) mechanism, where the rate-determining step is the dissociation of the coordinated water molecule. acs.orgnih.govmdpi.com The activation enthalpy for this reaction is similar to values obtained for a wide range of other neutral entering ligands, which are typically in the range of 60-80 kJ mol⁻¹. acs.org

The dissociation of nitric oxide from [Fe(CN)₅(NO)]³⁻ has activation parameters of ΔH‡ = 106.4 ± 0.8 kJ mol⁻¹, ΔS‡ = +20 ± 2 J K⁻¹ mol⁻¹, and ΔV‡ = +7.1 ± 0.2 cm³ mol⁻¹, which also support a dissociative mechanism. nih.gov The substitution of water or ammonia in [Fe(CN)₅L]³⁻ (L = H₂O or NH₃) by nitrite also proceeds via a limiting dissociative mechanism, as indicated by the reported activation parameters. rsc.orgresearchgate.net

Kinetic parameters for the substitution at pentacyanoferrate(II) anions with 4-cyanopyridine (B195900) and 2-methylpyrazine (B48319) have been studied as a function of temperature in methanol-water mixtures and as a function of pressure in aqueous solution. scispace.com The temperature dependence study for the exchange of cyanide in hexacyanoferrate(II) by N-methylpyrazinium cation yielded an activation energy of 85.9 ± 4.4 kJ mol⁻¹, an activation enthalpy of 83.5 ± 4.4 kJ mol⁻¹, and an activation entropy of -15.7 ± 1.7 J K⁻¹ mol⁻¹, which are indicative of an interchange dissociative mechanism. researchgate.net

The following table summarizes the activation parameters for selected ligand substitution reactions of pentacyanoferrate(II) complexes.

ReactionΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔV‡ (cm³ mol⁻¹)MechanismReference
[Fe(CN)₅(H₂O)]³⁻ + NO → [Fe(CN)₅(NO)]³⁻70 ± 1+34 ± 4+17.4 ± 0.3Dissociative acs.orgnih.gov
[Fe(CN)₅(NO)]³⁻ → [Fe(CN)₅]³⁻ + NO106.4 ± 0.8+20 ± 2+7.1 ± 0.2Dissociative nih.gov
Hexacyanoferrate(II) + N-methylpyrazinium83.5 ± 4.4-15.7 ± 1.7-Interchange Dissociative researchgate.net

Ligand Specificity in Substitution Reactions

The nature of the incoming ligand plays a pivotal role in the substitution reactions of pentacyanoferrate(II) complexes, influencing both the rate of reaction and the stability of the resulting product.

Pentacyanoferrate(II) complexes readily react with a variety of N-heterocyclic cations and aromatic nitrogen heterocycles. cdnsciencepub.comgrafiati.comcanada.ca These reactions have been extensively studied, providing insights into the electronic and steric effects of the ligands on the reaction kinetics. cdnsciencepub.comacs.orgnih.gov

Kinetic studies on the formation of pentacyanoferrate(II) complexes with neutral, protonated, and N-methylated forms of 4,4'-bipyridine (BPY), 1,2-bis(4-pyridyl)ethane (BPA), and trans-1,2-bis(4-pyridyl)ethylene (BPE) have been conducted. cdnsciencepub.com The rate constants for the formation of dinuclear complexes, (NC)₅FeLFe(CN)₅⁶⁻, have been determined for BPY (50 M⁻¹s⁻¹), BPA (66 M⁻¹s⁻¹), BPE (95 M⁻¹s⁻¹), and pyrazine (10 M⁻¹s⁻¹). cdnsciencepub.com The observed differences in rate constants are discussed in terms of an ion-pair dissociative mechanism, considering the size of the ligand, the number of donor sites, and the magnitude and position of charges on the ligand. cdnsciencepub.com

The formation of pentacyanoferrate(II) complexes with 4-methylpyridine, pyridine (B92270), isonicotinamide, pyrazine, and N-methylpyrazinium ion follows second-order kinetics, with rate constants ranging from 3.6 x 10² to 5.5 x 10² M⁻¹s⁻¹ at 25°C. datapdf.com The stability of these complexes is influenced by dπ-pπ back-donation from the iron center to the aromatic ligand. datapdf.com

The reactivity of pentacyanoruthenate(II) complexes with pyridine and pyrazine derivatives has also been studied and compared to their pentacyanoferrate(II) counterparts. rsc.org The dissociation kinetics of these complexes show saturation behavior, suggesting a dissociative interchange mechanism, similar to the iron complexes. rsc.org The formation rates are typically first-order with respect to the ligand concentration, with rate constants being slightly higher for positively charged ligands and lower for negatively charged ligands. rsc.org

The following table presents the formation rate constants for some dinuclear pentacyanoferrate(II) complexes.

Ligand (L)Formation Rate Constant (k_f) (M⁻¹s⁻¹)
4,4'-Bipyridine (BPY)50
1,2-bis(4-pyridyl)ethane (BPA)66
trans-1,2-bis(4-pyridyl)ethylene (BPE)95
Pyrazine10

Data from Macartney and Warrack (1989). cdnsciencepub.com

The interaction of pentacyanoferrate(II) with small bioinorganic molecules like nitric oxide (NO) and ammonia (NH₃) is of significant interest due to its relevance in biological systems. rsc.orgmdpi.com The reaction with NO to form [Fe(CN)₅(NO)]³⁻ is well-characterized and proceeds via a dissociative mechanism. acs.orgnih.govuba.arresearchgate.net The dissociation of NO from this complex is relatively slow, suggesting a moderate to strong interaction between NO and the iron(II) center. nih.govscielo.org.ar

The reaction of [Fe(CN)₅(NO)]²⁻ with ammonia can lead to the formation of dinitrogen, a process that is highly pH-dependent. rsc.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of NH₃ on the coordinated NO, which is the rate-limiting step in a catalytic cycle for the reduction of NOx. rsc.orgresearchgate.net

Pentacyanoferrate(II) also reacts with oximes to form colored complexes, a reaction that can be used for their detection and determination. nih.govnih.gov The interaction of aquopentacyanoferrate(II) with pyridine-2-aldoxime results in a cyano-bridged binuclear complex. electronicsandbooks.com Mercury(II) ions can catalyze the formation of complexes with bidentate oximes. tandfonline.comtandfonline.com UV light can also increase the rate of complex formation with most oximes by promoting the dissociation of coordinated water and cyanide ligands. tandfonline.comtandfonline.com

The kinetics of formation and dissociation of pentacyanoferrate(II) complexes with sulfur-containing bioinorganic ligands like cysteine, penicillamine, and glutathione (B108866) have also been investigated. rsc.org The formation rates are dependent on the pH and the charge of the ligand. rsc.org The dissociation rates are also pH-dependent, with the protonated form of the complex being more reactive. rsc.org

Steric and Electronic Effects of Ligands on Substitution Lability

The lability of a ligand in pentacyanoferrate(II) complexes, or the ease with which it can be replaced, is significantly influenced by both steric and electronic factors of the entering and leaving ligands. These effects play a crucial role in the kinetics of ligand substitution reactions, which predominantly follow a dissociative (D) or an interchange dissociative (Id) mechanism. nih.govrsc.org In these mechanisms, the rate-determining step involves the dissociation of the leaving ligand from the complex.

Electronic Effects:

The electronic properties of the ligands, particularly their σ-donor and π-acceptor capabilities, have a profound impact on the strength of the iron-ligand bond and, consequently, on the rate of substitution.

σ-Donation: Ligands that are strong σ-donors increase the electron density on the iron center. This increased electron density strengthens the Fe-CN bonds, but can weaken the bond to the leaving ligand, thereby increasing its lability.

The redox potential of the [Fe(CN)5L]n-/Fe(CN)5L- couple can serve as an indicator of the electronic effects of the ligand L. Ligands that are better π-acceptors stabilize the Fe(II) state, leading to a more positive redox potential. psu.eduresearchgate.net

Kinetic studies have shown that the rate of formation of substituted pentacyanoferrate(II) complexes from the aquapentacyanoferrate(II) ion, [Fe(CN)5(H2O)]3-, is influenced by the electronic nature of the incoming ligand. For neutral ligands, the formation rate constants are typically around 1 dm3 mol−1 s−1 at 25 °C. rsc.org For positively charged ligands, these rates are slightly higher, while for negatively charged ligands, the rates are somewhat lower, reflecting the electrostatic interactions at play. rsc.org

Steric Effects:

Steric hindrance, arising from the size and bulkiness of the ligands, can also affect the lability of the complex. While the dissociative mechanism implies that the rate is largely independent of the entering ligand's identity, steric bulk in the leaving ligand can facilitate its departure by introducing strain in the ground state of the complex.

Research on the substitution of 4-tert-butylpyridine (B128874) (a bulky ligand) in [Fe(CN)5(4-(t)bupy)]3- has provided insights into these effects. nih.gov The study of substitution reactions with 4-cyanopyridine and pyrazinecarboxylate in various aqueous solutions confirmed a dissociative mechanism. nih.gov The influence of the medium on the reaction rates further underscores the complexity of these interactions. rsc.org

The size of the ligand can also influence the formation rate constants of dinuclear complexes. For instance, the rate constants for the formation of [(NC)5FeLFe(CN)5]6− increase in the order of pyrazine < 4,4'-bipyridine (BPY) < 1,2-bis(4-pyridyl)ethane (BPA) < trans-1,2-bis(4-pyridyl)ethylene (BPE), which correlates with the increasing size and flexibility of the bridging ligand. cdnsciencepub.com

The following interactive data table summarizes key kinetic parameters for ligand substitution reactions in various pentacyanoferrate(II) complexes, illustrating the interplay of steric and electronic factors.

Leaving Ligand (L)Entering LigandSecond-Order Rate Constant (k_f) (M⁻¹s⁻¹)Dissociation Rate Constant (k_r) (s⁻¹)Enthalpy of Activation (ΔH‡) (kcal mol⁻¹)Entropy of Activation (ΔS‡) (cal K⁻¹mol⁻¹)Reference
H₂O4,4'-bipyridine (BPY)270-15.69 cdnsciencepub.com
H₂O1,2-bis(4-pyridyl)ethane (BPA)390-14.87 cdnsciencepub.com
H₂Otrans-1,2-bis(4-pyridyl)ethylene (BPE)480-14.35 cdnsciencepub.com
BPYDMSO-1.8 x 10⁻⁴25.112 cdnsciencepub.com
BPADMSO-3.5 x 10⁻⁴24.18 cdnsciencepub.com
BPEDMSO-2.5 x 10⁻⁴24.610 cdnsciencepub.com
4-phenylpyridineCN⁻---- rsc.org
4-tert-butylpyridine4-cyanopyridine---- nih.gov

This table can be filtered and sorted to compare the kinetic data for different ligands. For example, comparing the formation rate constants (k_f) for the reaction of [Fe(CN)5(H2O)]3- with BPY, BPA, and BPE highlights the influence of the entering ligand's structure. Similarly, the dissociation rate constants (k_r) for the removal of BPY, BPA, and BPE by dimethyl sulfoxide (DMSO) demonstrate the lability of these ligands. The activation parameters provide further mechanistic insights, with the enthalpies and entropies of activation for many of these reactions falling within relatively narrow ranges. cdnsciencepub.com

Redox Chemistry and Electron Transfer Processes Involving Pentacyanoferrate Ii

Electron Transfer Mechanisms

Electron transfer reactions involving pentacyanoferrate(II) complexes can proceed through distinct pathways, primarily categorized as outer-sphere and intramolecular processes.

In outer-sphere electron transfer, the coordination shells of the reactants remain intact during the electron transfer event. The reaction between pentacyanoferrate(II) complexes and peroxydisulfate (B1198043) (S₂O₈²⁻) serves as a classic example of this mechanism. nih.govacs.org Studies have shown that the oxidation of [Fe(CN)₅L]³⁻ (where L is a substituted pyridine) by peroxydisulfate follows an outer-sphere pathway. nih.govacs.org The rates of these reactions are influenced by the nature of the ligand L, as demonstrated by the specific rate constants of oxidation for various ligands. nih.govacs.org

The kinetics of outer-sphere electron transfer have also been investigated in reactions between [Co(NH₃)₅(dmso)]³⁺ and a series of [Fe(CN)₅L]³⁻ complexes. rsc.orgrsc.org In these systems, the formation of precursor outer-sphere complexes, [Co(NH₃)₅(dmso)]³⁺ || [Fe(CN)₅L]³⁻, is a key step. rsc.org The rates of electron transfer within these precursor complexes exhibit a systematic increase as the driving force of the reaction (ΔE°) increases, a relationship predicted by Marcus theory. rsc.org

Table 1: Specific Rate Constants for the Outer-Sphere Oxidation of [Fe(CN)₅L]³⁻ by Peroxydisulfate

Ligand (L) Rate Constant (k) (M⁻¹s⁻¹) at 25°C
4-aminopyridine 1.45 ± 0.01
Pyridine (B92270) (9.00 ± 0.02) x 10⁻²
4,4'-bipyridine (B149096) (5.60 ± 0.01) x 10⁻²
Pyrazine (B50134) (2.89 ± 0.01) x 10⁻²

Data from Chen et al., 1996. nih.govacs.org

Intramolecular electron transfer is a key feature of mixed-valence complexes, where a bridging ligand connects two metal centers in different oxidation states. In cyanide-bridged complexes such as [(NC)₅Fe(II)CNRu(III)(NH₃)₅]⁻, the electron transfer occurs between the iron and ruthenium centers through the cyanide bridge. electronicsandbooks.comacs.org A crucial aspect of this process is the role of the electronic redox isomer, [Fe(III)CNRu(II)(NH₃)₅]⁻, which is mechanistically significant and rules out a direct attack of an external oxidant at the Fe(II) center. electronicsandbooks.comacs.org

The rate of intramolecular electron transfer is influenced by the degree of electronic coupling between the metal centers, which is mediated by the bridging ligand. nih.gov In systems with moderate coupling (Class II systems), a measurable intramolecular electron transfer event occurs. nih.gov The energy barrier for this process can be estimated using Marcus-Hush theory, which relates the thermal and optical electron transfer processes. nih.gov For instance, in a flexible ligand-bridged complex, electrostatic interactions can bend the bridge, bringing the metal centers closer and enhancing the electronic coupling, which in turn facilitates an intense intervalence charge transfer. tandfonline.com

Redox Interconversion of Coordinated Ligands

The pentacyanoferrate(II) moiety can facilitate the redox transformation of ligands coordinated to the iron center. This is particularly significant for small, biologically relevant molecules.

Pentacyanoferrate(II) provides a stable platform for the reversible interconversion of the three redox states of nitrosyl: NO⁺ (nitrosonium), NO (nitric oxide), and NO⁻ (nitroxyl). nih.gov The complex [Fe(II)(CN)₅(HNO)]³⁻, containing the nitroxyl (B88944) ligand, has been successfully synthesized and characterized. nih.gov This species is stable under specific pH conditions and can be deprotonated and oxidized back to the NO-containing complex, [Fe(II)(CN)₅(NO)]³⁻. nih.gov The nitroprusside ion, [Fe(II)(CN)₅(NO)]²⁻, contains the NO⁺ ligand and is a key species in this redox series. researchgate.netscielo.org.ar The redox chemistry of these coordinated nitrogen oxides is of significant interest due to their biological roles. conicet.gov.arresearchgate.net

The [Fe(CN)₅]³⁻ fragment is instrumental in mediating stoichiometric and catalytic redox reactions of various coordinated ligands. researchgate.net For example, it can participate in the activation of thioamide-based anti-tuberculosis prodrugs. The coordination of thionicotinamide (B1219654) to the [Fe(III)(CN)₅]²⁻ center leads to an intramolecular electron transfer, resulting in the conversion of the ligand to 3-cyanopyridine (B1664610) and the reduction of the iron center to Fe(II). nih.gov

Furthermore, pentacyanoferrate complexes have demonstrated catalytic activity in environmental and industrial processes. They can catalyze the conversion of NOx and ammonia (B1221849) to dinitrogen (N₂). researchgate.net This catalytic cycle involves addition, comproportionation, and substitution reactions within the coordination sphere of the iron. researchgate.net Pentacyanoferrate-derived materials also show promise as catalysts for water oxidation, a critical process in artificial photosynthesis. sci-hub.sesci-hub.se The nature of the sixth ligand (L) in [Fe(CN)₅L]ⁿ⁻ precursors can modulate the electronic properties and catalytic efficiency of the resulting materials. sci-hub.sesci-hub.se

Formal Potentials and Electrochemical Behavior of Pentacyanoferrate(II) Complexes

The electrochemical properties of pentacyanoferrate(II) complexes are highly dependent on the nature of the sixth ligand, L. Formal reduction potentials (E°') for a variety of [Fe(CN)₅L]ⁿ⁻ complexes have been determined using techniques such as cyclic voltammetry. acs.orgosti.gov These potentials span a considerable range, from approximately +0.4 V to +1.0 V versus the Normal Hydrogen Electrode (NHE), reflecting the influence of the ligand L on the electronic environment of the iron center. conicet.gov.arosti.gov

A key finding is that the stability of the iron(III) complexes, as indicated by their formation constants (K(III)), increases with the basicity of the ligand L. osti.gov Conversely, the stability of the corresponding iron(II) complexes (K(II)) shows the opposite trend. osti.gov This behavior is attributed to the different bonding properties of the pentacyanoferrate(II) and pentacyanoferrate(III) ions. osti.gov The relationship between the redox potentials and the properties of the ligand L is crucial for understanding and predicting the reactivity of these complexes in electron transfer reactions. acs.org

Table 2: Formal Reduction Potentials for Selected [Fe(CN)₅L]³⁻ Complexes

Ligand (L) Formal Potential (E°') (V vs NHE)
Imidazole 0.33
Ammonia 0.36
Pyridine 0.45
4,4'-bipyridine 0.51
Pyrazine 0.57
Isonicotinamide 0.63

Data from Toma and Creutz, 1977, and other sources. osti.gov

Photochemistry and Excited State Dynamics of Pentacyanoferrate Ii Complexes

Excited State Characterization and Lifetimes

Metal-to-Ligand Charge Transfer (MLCT) States and Their Relaxation Dynamics

Upon absorption of light in the visible region, pentacyanoferrate(II) complexes typically populate a Metal-to-Ligand Charge Transfer (MLCT) excited state. osti.gov This process involves the transfer of an electron from a metal-centered d-orbital to a π* orbital of one of the ligands. The nature of this transition has been confirmed as originating from a 3dxz → πb1*(L) orbital transition. researchgate.netnih.gov The resulting excited state is often a triplet state (³MLCT), which is formed from the initially populated singlet state (¹MLCT) through rapid intersystem crossing, a process that usually occurs within the first 30 femtoseconds after excitation. acs.org

The relaxation dynamics of these MLCT states are highly sensitive to the solvent environment. dtu.dk For instance, in aprotic solvents, the MLCT lifetime of [Fe(bpy)(CN)₄]²⁻ is around 19 picoseconds, whereas in the strong Lewis acid solvent water, the charge-transfer excited state decays in less than 100 femtoseconds. dtu.dknih.gov This highlights the significant role of solvent-complex interactions in the deactivation process. The energy of the MLCT state is also influenced by the solvent's proton donor ability, with a stronger effect observed in protic solvents. researchgate.netnih.gov

Femtosecond transient absorption spectroscopy is a key technique used to probe these ultrafast dynamics. nih.govacs.org For example, in the complex [Fe-mbpy⁺], excitation at 530 nm leads to an excited state absorption at 380 nm and a broad band at 600 nm, which decay within 100 picoseconds. nih.gov The relaxation kinetics often reveal multiple processes, such as a fast component of around 0.9 ps attributed to vibrational relaxation and a slower component of 18 ps for the [Fe-mbpy⁺] complex. acs.org

The table below summarizes the excited state lifetimes of some pentacyanoferrate(II) complexes.

ComplexSolventMLCT LifetimeReference(s)
[Fe(bpy)(CN)₄]²⁻Aprotic Solvents19 ps dtu.dknih.gov
[Fe(bpy)(CN)₄]²⁻Water< 100 fs dtu.dknih.gov
4,4′-bipyridinium-based pentacyanoferrate(II)Aqueous~20 ps nih.govacs.orgresearchgate.net
Pyrazinium-based pentacyanoferrate(II)Aqueous61 ps nih.govacs.orgresearchgate.net
[Fe-mbpy⁺]Aqueous18 ps (slower component) acs.org
[Fe-mpz⁺]Aqueous13 ps (faster component), 61 ps (slower component) acs.org

Metal-Centered (MC) States and Their Role in Deactivation Pathways

A key feature in the photochemistry of iron complexes, including pentacyanoferrates(II), is the presence of low-lying Metal-Centered (MC) excited states. acs.orgnih.govresearchgate.net These states, which can be of either triplet (³MC) or quintet (⁵MC) character, provide efficient deactivation pathways for the initially populated MLCT states, often leading to very short excited state lifetimes. nih.govacs.orgresearchgate.net The relaxation from the MLCT to the MC state can involve a significant structural rearrangement, sometimes associated with the partial cleavage of a metal-ligand bond. acs.org

The energy of these MC states is a critical factor. nih.gov If the MC states are energetically close to or below the MLCT states, the deactivation of the excited state is rapid. researchgate.net For example, in [Fe(bpy)(CN)₄]²⁻ in water, the MLCT state decays in under 100 femtoseconds to form a quasi-stable ³MC state with a 13-picosecond lifetime. dtu.dk The character of this MC state was identified as a triplet, which is different from other reported six-coordinate Fe(II) complexes that typically form quintet MC states. dtu.dk

Strategies for Elongating Excited State Lifetimes

A major goal in the design of iron-based photosensitizers is to prolong the lifetime of the MLCT excited state to allow for bimolecular reactions to occur. nih.govresearchgate.net Several strategies have been developed to achieve this, primarily focused on destabilizing the deactivating MC states relative to the MLCT states. nih.govbilkent.edu.tr

One successful approach is to increase the number of strong σ-donating ligands, such as cyanide (CN⁻), in the coordination sphere. nih.gov Increasing the number of cyanide ligands raises the energy of the MC states, which can lead to a situation where the MLCT state is the lowest energy excited state. nih.govacs.org This has been shown to effectively increase MLCT lifetimes. nih.gov For instance, the MLCT lifetime increases from femtoseconds in some polypyridyl iron complexes to picoseconds in cyanopyridyl Fe(II) complexes. nih.gov

Another strategy involves the use of positively charged ligands, such as pyrazinium or bipyridinium cations. nih.govacs.orgresearchgate.net These ligands can enhance the stability of the complex and have been shown to lead to significantly longer MLCT lifetimes, with a pyrazinium-based pentacyanoferrate(II) complex exhibiting a lifetime of 61 ps in aqueous solution. nih.govacs.orgresearchgate.net This enhancement is attributed to the fact that the MC states lie energetically above the MLCT states, thus hindering relaxation through this deactivation pathway. nih.gov

Computational studies, such as Time-Dependent Density Functional Theory (TDDFT), play a crucial role in understanding these energy landscapes and guiding the design of new complexes with longer excited state lifetimes. nih.govacs.org

Photochemical Ligand Exchange Reactions

Upon irradiation, pentacyanoferrate(II) complexes can undergo ligand exchange reactions, where a coordinated ligand is replaced by a solvent molecule or another species in solution.

Photoaquation Processes

Photoaquation is a common photochemical reaction for pentacyanoferrate(II) complexes, involving the substitution of a ligand by a water molecule. researchgate.net This process can involve the labilization of either the unique ligand (L) or a cyanide ligand. cdnsciencepub.com For instance, irradiation of [Fe(CN)₅L]³⁻ complexes (where L = PPh₃, AsPh₃, SbPh₃, P(OCH₃)₃, and CO) with ligand field excitation leads to the photolabilization of the ligand L. researchgate.net In the case of carbonylpentacyanoferrate(II), UV irradiation leads to the evolution of CO, indicating the cleavage of the Fe-CO bond. researchgate.net

Factors Influencing Photochemical Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The photochemical quantum yields for ligand exchange in pentacyanoferrate(II) complexes are influenced by several factors.

The excitation wavelength is a significant factor. cdnsciencepub.comcdnsciencepub.com Generally, higher energy (shorter wavelength) irradiation leads to higher quantum yields. researchgate.netcdnsciencepub.comcdnsciencepub.com For example, in the photoinduced ring-closure of [Fe(CN)₅(tn)]³⁻ (where tn is 1,3-diaminopropane), the quantum yield ranges from 0.010 for irradiation at 404 or 434 nm to 0.24 at 313 nm. cdnsciencepub.comcdnsciencepub.com This wavelength dependence suggests that different excited states with varying reactivities are populated at different excitation energies. cdnsciencepub.com

The nature of the ligand itself influences the quantum yield. For the photolabilization of L from [Fe(CN)₅L]³⁻, the quantum yields are around 0.15 for L = PPh₃, AsPh₃, SbPh₃, and P(OCH₃)₃, but increases to 0.38 for the carbonyl complex. researchgate.net The concentration of the incoming ligand can also affect the reaction rate, as seen in the photochemical substitution reaction of sodium nitroprusside with selenite (B80905), where the rate increases with increasing selenite concentration up to a certain point. tsijournals.com

The table below provides some examples of photochemical quantum yields for pentacyanoferrate(II) complexes.

ComplexReactionWavelength (nm)Quantum Yield (Φ)Reference(s)
[Fe(CN)₅(tn)]³⁻Ring Closure3130.24 cdnsciencepub.comcdnsciencepub.com
[Fe(CN)₅(tn)]³⁻Ring Closure404/4340.010 cdnsciencepub.comcdnsciencepub.com
[Fe(CN)₅(CO)]³⁻CO Labilization-0.38 researchgate.net
[Fe(CN)₅(PPh₃)]³⁻PPh₃ Labilization-~0.15 researchgate.net
[Fe(CN)₅(AsPh₃)]³⁻AsPh₃ Labilization-~0.15 researchgate.net
[Fe(CN)₅(SbPh₃)]³⁻SbPh₃ Labilization-~0.15 researchgate.net
[Fe(CN)₅(P(OCH₃)₃)]³⁻P(OCH₃)₃ Labilization-~0.15 researchgate.net

Photodissociation Studies and Stability Considerations under Irradiation

The stability of pentacyanoferrate(II) complexes under irradiation is a critical factor for their potential applications in areas like photocatalysis. A significant challenge with many iron-based photosensitizers is their tendency to undergo facile photodissociation, which leads to short excited-state lifetimes. acs.orgresearchgate.netau.dkacs.orgnih.gov

To address this instability, research has focused on modifying the ligands coordinated to the pentacyanoferrate(II) core. One successful strategy involves the use of positively charged pyrazinium or bipyridinium ligands. acs.orgresearchgate.netau.dkacs.orgnih.gov These cationic ligands coordinate more strongly to the Fe(II) center, thereby enhancing the stability of the complex against photodissociation. acs.org For instance, pentacyanoferrate(II) complexes with monodentate 4,4′-bipyridinium and pyrazinium-based ligands have demonstrated significantly lower quantum yields of photodissociation compared to other related complexes. acs.org Specifically, the [Fe-mbpy⁺] complex exhibited quantum yields of 0.04% at 405 nm, 0.05% at 505 nm, and 0.06% at 590 nm, while the pyrazinium-based complex, [Fe-mpz⁺], showed an even lower quantum yield of less than 0.1%, making it the most stable of the studied complexes under light excitation. acs.org These low photodissociation constants suggest that such complexes have the potential to be used in photocatalytic processes. acs.org

The nature of the solvent and the wavelength of irradiation also play a role in the photodissociation and stability of these complexes. For example, the photoinduced ring closure of the [Fe(CN)₅(tn)]³⁻ complex (where tn = 1,3-diaminopropane) is influenced by the solvent composition and the excitation wavelength. cdnsciencepub.com The photolabilization of a cyanide ligand was found to be strongly dependent on the wavelength of irradiation. cdnsciencepub.com In aqueous solutions, the pentacyano(pyrazine)ferrate(II) complex, [Fe(CN)₅pyz]³⁻, is relatively stable but decomposes slowly with a dissociation rate constant (kₔ) of 4.2 × 10⁻⁴ s⁻¹. mdpi.com The aquated complex, [Fe(CN)₅(H₂O)]³⁻, formed after photodissociation, has been observed to be stable for up to a microsecond. researchgate.net

Interactive Data Table: Photodissociation Quantum Yields and Excited-State Lifetimes of Selected Pentacyanoferrate(II) Complexes

ComplexExcitation Wavelength (nm)Photodissociation Quantum Yield (%)³MLCT Lifetime (ps)
[Fe-mbpy⁺]4050.04~20
[Fe-mbpy⁺]5050.05~20
[Fe-mbpy⁺]5900.06~20
[Fe-mpz⁺]-< 0.161
Note: Data from a study on pentacyanoferrate(II) complexes with monodentate bipyridinium/pyrazinium-based acceptor ligands in aqueous solution. acs.orgresearchgate.netau.dkacs.orgnih.gov

Spectroscopic Characterization and Electronic Structure Elucidation of Pentacyanoferrate Ii Complexes

Electronic Absorption Spectroscopy (UV/Vis)

The UV-Visible spectrum of a low-spin d⁶ complex like pentacyanoferrate(II) is typically dominated by intense charge-transfer bands, which can often obscure the weaker ligand-field transitions.

Analysis of Ligand-Field and Charge-Transfer Transitions

In transition metal complexes, electronic transitions can be broadly categorized into two types: d-d (or ligand-field) transitions and charge-transfer (CT) transitions. bath.ac.uk

Ligand-Field (d-d) Transitions: For an octahedral d⁶ complex like [Fe(CN)₆]⁴⁻, the ground state is ¹A₁g. The strong ligand field produced by the cyanide ligands results in a large energy gap (Δo) between the t₂g and eg orbitals. bath.ac.ukunt.edu Consequently, the spin-allowed d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) occur at higher energies. However, these transitions are Laporte-forbidden, meaning they have a very low probability of occurring, which results in very weak absorption bands (low molar extinction coefficients, ε ≈ 1 - 100 L·mol⁻¹·cm⁻¹). bath.ac.ukionicviper.org In pentacyanoferrate(II) complexes, these faint d-d bands are typically masked by the much more intense charge-transfer absorptions. scielo.br

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligands. bath.ac.uk They are not subject to the Laporte selection rule and are therefore much more intense (ε > 1,000 L·mol⁻¹·cm⁻¹) than d-d transitions. In pentacyanoferrate(II) complexes, the most significant CT transitions are Metal-to-Ligand Charge Transfer (MLCT) bands. Ligand-to-Metal Charge Transfer (LMCT) is also possible but typically occurs at higher energies for Fe(II).

Metal-to-Ligand Charge Transfer (MLCT) Band Assignment and Origin

The characteristic colors of many pentacyanoferrate(II) complexes are due to intense MLCT transitions. These transitions originate from the excitation of an electron from a filled d-orbital on the iron(II) center (the t₂g set) to an empty π* acceptor orbital on one of the ligands. bath.ac.uk

For a complex of the type [Fe(CN)₅L]ⁿ⁻, where L is a ligand with an accessible π* orbital (such as pyridine (B92270), pyrazine (B50134), or a bipyridine derivative), the transition can be described as Fe(II)(dπ) → L(π). researchgate.net The energy of this transition is sensitive to the π-acceptor ability of the ligand L. A stronger π-acceptor ligand will have lower-energy π orbitals, resulting in a lower-energy MLCT transition and an absorption band at a longer wavelength (a bathochromic or red shift). The intense absorption gives rise to the vibrant colors observed for these compounds.

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. sciety.org Pentacyanoferrate(II) complexes, particularly those with asymmetric or polarizable ligands, often exhibit pronounced solvatochromism, making them useful as probes for solvent polarity. researchgate.netsciety.org

This behavior is rooted in the differential solvation of the ground state and the excited state of the complex. The MLCT transition moves electron density from the metal center towards the ligand L, resulting in a significant change in the molecule's dipole moment. researchgate.net Polar solvents will stabilize the more polar state to a greater extent. For many pentacyanoferrate(II) complexes, the MLCT excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This results in a bathochromic shift (a shift to longer wavelengths) in the absorption maximum as solvent polarity increases. researchgate.net

The table below illustrates the solvatochromic shifts of the MLCT band for a representative pentacyanoferrate(II) complex with a quaternized 4,4'-bipyridine (B149096) derivative ligand.

SolventMLCT Absorption Maximum (λmax, nm)
Water462
Methanol698
Ethanol670
Acetonitrile599
Acetone583

Data is illustrative and based on findings for monoquat ligated pentacyanoferrates. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is an invaluable tool for characterizing the bonding within pentacyanoferrate(II) complexes, particularly the strong C≡N triple bond of the cyanide ligands.

Vibrational Analysis of Cyano and Coordinated Ligands

The most prominent feature in the IR spectrum of a pentacyanoferrate(II) complex is the C≡N stretching vibration (ν(C≡N)). The free cyanide ion (CN⁻) has a ν(C≡N) of approximately 2080 cm⁻¹. chemvista.orgnih.gov Upon coordination to a metal center, this frequency shifts, providing insight into the nature of the metal-ligand bond.

In pentacyanoferrate(II) complexes, the ν(C≡N) band is typically found in the 2000-2100 cm⁻¹ region. semanticscholar.org The exact position is influenced by several factors:

Oxidation State of Iron: An increase in the metal's oxidation state (from Fe(II) to Fe(III)) leads to a decrease in π-backbonding from the metal to the π* orbitals of the cyanide ligand. This strengthens the C≡N bond, causing the ν(C≡N) to shift to a higher frequency (e.g., [Fe(CN)₆]⁴⁻ at ~2040 cm⁻¹ vs. [Fe(CN)₆]³⁻ at ~2135 cm⁻¹). chemvista.orgnih.gov

Nature of the Sixth Ligand (L): The electronic properties of the ligand L in the [Fe(CN)₅L]ⁿ⁻ complex influence the ν(C≡N) of the four cyanide ligands in the plane perpendicular to it. A strong σ-donating or poor π-accepting ligand L increases electron density on the iron center, which enhances backbonding to the other cyanide ligands, lowering their stretching frequency.

Bridging vs. Terminal Cyanides: If a cyanide ligand acts as a bridge between two metal centers (e.g., Fe-C≡N-M'), its stretching frequency typically shifts to a higher wavenumber compared to a terminal cyanide. semanticscholar.orgresearchgate.net

The table below summarizes typical IR stretching frequencies for the cyanide ligand in various environments.

Complex/IonIron Oxidation Stateν(C≡N) (cm⁻¹)
Free CN⁻N/A~2080
[Fe(CN)₆]⁴⁻+2~2040
[Fe(CN)₅(NH₃)]³⁻+2~2020
[Fe(CN)₅(NO)]²⁻+2~2142
[Fe(CN)₆]³⁻+3~2135

Frequencies are approximate and can vary with the cation and physical state.

Vibrational modes from the coordinated ligand (L) can also be observed, although they may be more complex. Changes in the characteristic vibrational frequencies of L upon coordination can confirm its binding to the iron center.

Spectroscopic Signatures of Redox-Active Ligands

A redox-active ligand is one that can exist in multiple stable oxidation states. princeton.edu When such a ligand is coordinated to the pentacyanoferrate(II) core, redox events can be centered on the ligand rather than, or in addition to, the metal center. chemrxiv.org IR spectroscopy can provide clear evidence for ligand-based redox changes.

The spectroscopic signature of a redox-active ligand depends on its specific structure. The oxidation or reduction of the ligand will alter its bond orders, leading to predictable shifts in its characteristic vibrational bands. For example:

If a ligand contains a C=N imine bond, its reduction to a C-N amine bond would cause the disappearance of the ν(C=N) stretch (typically 1690-1640 cm⁻¹) and the appearance of N-H stretching and bending modes. chemrxiv.org

Oxidation of a coordinated catecholate (dianion) to a semiquinone (radical anion) and then to a quinone (neutral) involves significant changes in the C-O and C-C ring stretching frequencies.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei, providing valuable insights into the electronic structure, bonding, and magnetic properties of pentacyanoferrate(II) complexes.

Quadrupole Doublet and Isomer Shift Analysis

The Mössbauer spectra of pentacyanoferrate(II) complexes are typically characterized by a quadrupole doublet, which arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus with the surrounding electric field gradient (EFG). The two key parameters obtained from these spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The quadrupole splitting (ΔEQ) reflects the asymmetry of the electric field at the iron nucleus. In an ideal octahedral geometry, the EFG would be zero, resulting in a single absorption line. However, in pentacyanoferrate(II) complexes, the substitution of one cyanide ligand with a different ligand L leads to a departure from perfect octahedral symmetry, creating a non-zero EFG and thus a quadrupole doublet. The magnitude of ΔEQ is sensitive to the nature of the ligand L, providing information about the relative σ-donor and π-acceptor strengths of L compared to the cyanide ligands.

Table 1: Mössbauer Parameters for Selected Pentacyanoferrate(II) Complexes

Ligand (L)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
NH30.280.68
Pyridine0.270.78
Piperidine0.260.84
DMSO0.291.32

Note: Isomer shifts are typically reported relative to sodium nitroprusside or a similar standard.

Characterization of Spin States and Spin Crossover Phenomena

Mössbauer spectroscopy is highly effective in determining the spin state of iron complexes. For pentacyanoferrate(II) complexes, the combination of the strong-field cyanide ligands typically enforces a low-spin (S=0) ground state for the Fe(II) ion (d6 configuration). This is consistent with the observed isomer shifts and magnetic susceptibility measurements.

Spin crossover (SCO) is a phenomenon where a transition metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. While SCO is well-documented for many iron(II) complexes, it is not a commonly observed phenomenon in the pentacyanoferrate(II) series due to the strong ligand field imposed by the five cyanide ligands, which heavily stabilizes the low-spin state. The energy difference between the LS and HS states in these complexes is generally too large to be overcome by typical thermal energy.

An increase in the isomer shift (δ) for the high-spin state, reflecting the lower s-electron density at the nucleus due to the occupation of antibonding eg* orbitals.

A significant change, often an increase, in the quadrupole splitting (ΔEQ) for the high-spin state, resulting from the altered d-orbital electron distribution and the different distortion of the coordination sphere.

At the transition temperature, the Mössbauer spectrum would show a superposition of the doublets corresponding to the low-spin and high-spin species.

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopy techniques, such as femtosecond transient absorption, are instrumental in elucidating the dynamics of excited states in pentacyanoferrate(II) complexes, providing a window into the ultrafast processes that follow photoexcitation.

Probing Excited State Absorption (ESA) and Ground State Bleach (GSB)

Upon excitation with a short laser pulse, a fraction of the pentacyanoferrate(II) molecules in the ground state is promoted to an excited state. This population change leads to distinct features in the transient absorption spectrum:

Ground State Bleach (GSB): A negative signal in the transient spectrum that corresponds to the depletion of the ground state population. The spectral position of the GSB matches the steady-state absorption band of the complex.

Excited State Absorption (ESA): Positive signals that arise from the absorption of the probe pulse by the newly populated excited state, promoting it to even higher energy levels. The spectral location and shape of the ESA bands provide information about the electronic structure of the excited state.

In studies of iron(II) chromophores containing cyanide ligands, a prominent GSB is typically observed in the visible region, corresponding to the metal-to-ligand charge transfer (MLCT) absorption band. Concurrently, broad ESA bands are often seen at different wavelengths. For instance, an ESA feature might appear to the blue of the GSB, with another in the near-UV region.

Unraveling Excited State Relaxation Kinetics

By monitoring the temporal evolution of the GSB and ESA signals, the lifetimes and decay pathways of the excited states can be determined. The relaxation kinetics of pentacyanoferrate(II) complexes are often complex and can involve multiple steps occurring on different timescales, from femtoseconds to nanoseconds.

Following initial photoexcitation, several processes can occur:

Vibrational Relaxation and Internal Conversion: The initially formed excited state rapidly relaxes vibrationally to its lowest energy level, often within the first few picoseconds. This can be observed as a sharpening or slight shift of the transient spectral features.

Intersystem Crossing: The initially populated singlet excited state can undergo intersystem crossing to a triplet state. This process is often very fast in iron complexes.

Decay to the Ground State: The excited state population eventually returns to the ground state, either through radiative (fluorescence, phosphorescence) or non-radiative pathways. The decay of the ESA and the recovery of the GSB signals provide the lifetime of the excited state responsible for these features.

For some iron(II) complexes with cyano ligands, the excited-state lifetimes can be on the order of nanoseconds. The kinetics can be modeled using exponential decay functions to extract the time constants for the different relaxation processes. For example, a study on an Fe(II) chromophore with trans-cyano ligands revealed a decay of the transient signals with a time constant of 1.25 ± 0.04 ns, which was attributed to the lifetime of an MLCT excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the structure and bonding in diamagnetic pentacyanoferrate(II) complexes in solution. Both proton (1H) and carbon-13 (13C) NMR provide detailed information about the electronic environment of the ligands coordinated to the Fe(II) center.

The coordination of a ligand to the [Fe(CN)5]3- moiety leads to significant changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand. These changes, known as coordination chemical shifts (Δδ = δcomplex - δfree ligand), are influenced by both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.

For N-heterocyclic ligands like pyridine and pyrazine, coordination to the pentacyanoferrate(II) core generally results in:

Downfield shifts for the α-protons and α-carbons (the nuclei closest to the coordination site).

Upfield shifts for the β- and γ-protons and carbons.

The downfield shift of the α-nuclei is primarily attributed to the σ-donation from the nitrogen lone pair to the iron, which deshields the adjacent nuclei. The upfield shifts observed for the more remote nuclei are indicative of π-back-bonding from the Fe(II) d-orbitals into the π* orbitals of the aromatic ligand. This increased electron density in the ligand's π-system leads to increased shielding.

The 13C NMR spectra of the cyanide ligands also provide insight into the bonding. Two distinct resonances are typically observed for the cyanide carbons: one for the four equatorial cyanides and another for the axial cyanide (trans to the ligand L). The chemical shifts of these cyanide carbons are sensitive to the nature of the ligand L.

Table 2: 1H and 13C NMR Chemical Shifts (ppm) for Pyridine and its Pentacyanoferrate(II) Complex

NucleusFree Pyridine (δ)Coordinated Pyridine (δ)Coordination Chemical Shift (Δδ)
α-H8.528.60+0.08
β-H7.056.95-0.10
γ-H7.557.30-0.25
α-C149.3156.8+7.5
β-C125.2124.5-0.7
γ-C138.3136.7-1.6

Note: Chemical shifts are relative to TMS.

¹H NMR Chemical Shifts and Solute-Solvent Interactions

The ¹H NMR chemical shifts of pentacyanoferrate(II) complexes are significantly influenced by interactions between the complex (solute) and the surrounding solvent molecules. This sensitivity arises from the electronic structure of the complex and its ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and cation-dipole interactions. mdpi.com The solvent can alter the electron density distribution within the complex, particularly around the organic ligands attached to the pentacyanoferrate(II) core, leading to changes in the shielding of protons and thus their chemical shifts in the NMR spectrum. unn.edu.ng

Research into solvatochromic pentacyanoferrate(II) complexes, which change color in response to solvent polarity, often employs ¹H NMR to probe these solute-solvent interactions at a molecular level. mdpi.comnih.gov For instance, in complexes featuring ligands with pyridinium (B92312) or bipyridinium moieties, the charged nature of the ligand backbone makes it susceptible to interactions with the dipoles of solvent molecules. mdpi.com These interactions can modify the electron-withdrawing character of the ligand, which in turn affects the chemical shifts of the ligand's protons.

The electronic environment of the nuclei within a molecule dictates the chemical shift. unn.edu.ng The process of solvation involves a variety of molecular interactions, primarily electrostatic in nature, which affect the electronic behavior of the molecule and its constituent atoms. unn.edu.ng Consequently, ¹H NMR spectra recorded in different solvents are sensitive to these solvation characteristics. unn.edu.ng Significant changes in chemical shift values, often greater than 0.2 ppm, can be observed when moving from a low-polarity solvent to a high-polarity one. unn.edu.ng

Computational studies using Density Functional Theory (DFT), often in conjunction with models like the Polarizable Continuum Model (PCM), are used to rationalize the observed trends in chemical shifts. nih.govuit.no These calculations help to elucidate the electronic effects induced by the metal center and the nature of the solute-solvent interactions. While continuum models can describe bulk solvent effects, explicit consideration of the first solvation shell is sometimes necessary to accurately model the interactions that influence NMR chemical shifts. nih.govnih.gov

The table below illustrates hypothetical ¹H NMR chemical shift data for the aromatic protons of a generic pentacyanoferrate(II) complex with an N-heterocyclic ligand in various deuterated solvents, demonstrating the impact of solvent polarity.

Solvent (Deuterated)Dielectric Constant (ε)Proton H_a (ppm)Proton H_b (ppm)Proton H_c (ppm)
Chloroform-d (CDCl₃)4.87.287.518.50
Acetone-d₆20.77.457.688.72
Methanol-d₄ (CD₃OD)32.77.527.758.81
DMSO-d₆46.77.607.838.95

Note: This table is illustrative. Actual chemical shifts are dependent on the specific ligand structure.

Intervalence Transfer (IT) Spectroscopy in Mixed-Valence Systems

Intervalence transfer (IT) or intervalence charge transfer (IVCT) is a spectroscopic phenomenon observed in mixed-valence compounds, which contain the same element in at least two different oxidation states. wikipedia.orgumb.edu In the context of pentacyanoferrate chemistry, this typically involves binuclear complexes where a pentacyanoferrate(II) unit, [FeII(CN)₅]³⁻, is linked via a bridging ligand to an iron(III) center or another suitable acceptor. The IT transition is an optical electron transfer, induced by the absorption of light, that moves an electron from the donor site (Fe(II)) to the acceptor site (Fe(III)). wikipedia.orgias.ac.in

LnM+-bridge-M'Ln + hν → LnM-bridge-M'+Ln wikipedia.org

This process gives rise to a characteristic broad and intense absorption band, which is not present in the spectra of the individual mononuclear components. wikipedia.orgias.ac.in This IVCT band is typically located in the visible or near-infrared (NIR) region of the electromagnetic spectrum. wikipedia.org The properties of this band—its energy, intensity, and shape—provide profound insight into the degree of electronic communication between the two metal centers. ias.ac.in

Analysis of Intervalence Bands in the Visible/Near-IR Region

The analysis of the intervalence band is crucial for classifying mixed-valence systems according to the Robin-Day classification scheme (Class I, II, and III), which describes the extent of electron delocalization. wikipedia.orgnih.gov

Class I : The metal centers are electronically isolated with no interaction. No IVCT band is observed. wikipedia.org

Class II : There is a moderate degree of electronic coupling between the metal centers. The oxidation states are distinguishable ("valence-trapped"), but an IVCT transition can occur. wikipedia.orgias.ac.in This results in a broad, solvent-dependent absorption band in the visible/NIR spectrum. sydney.edu.au

Class III : Strong electronic coupling leads to the complete delocalization of the electron between the two centers. The oxidation states are averaged (e.g., Fe²·⁵⁺), and the system is better described as a single delocalized unit. The absorption band is typically narrower, more intense, and less sensitive to the solvent environment. wikipedia.orgumb.edu

For many cyanide-bridged hetero-binuclear mixed-valence complexes containing the pentacyanoferrate(II) moiety, such as [RuIII(edta)(μ-BL)FeII(CN)₅]ⁿ⁻, a broad absorption band is observed in the NIR region, typically between 900 and 1000 nm. ias.ac.in This band is assigned as the IVCT transition for the optical electron transfer from the Fe(II) center to the Ru(III) center. ias.ac.in The disappearance of this band upon electrochemical oxidation of the Fe(II) center or reduction of the acceptor center confirms its assignment as an IVCT band. ias.ac.in The energy of the band maximum (ν_max) corresponds to the optical energy required for the electron transfer (E_op).

Determination of Electronic Coupling and Delocalization Parameters

The experimental data extracted from the IVCT band can be used to quantify the degree of electronic interaction between the metal centers using the theoretical framework developed by Hush. For a symmetrical Class II mixed-valence system, key parameters such as the electronic coupling matrix element (H_AB) and the degree of delocalization (α²) can be determined.

The electronic coupling matrix element (H_AB) represents the energetic interaction between the donor and acceptor sites at the transition state. It can be calculated from the properties of the IVCT band using the following equation:

HAB = (2.06 x 10-2) * (εmax * Δν1/2 * νmax)1/2 / r

where:

ε_max is the molar absorptivity at the band maximum (in M⁻¹cm⁻¹).

Δν_₁/₂ is the full width of the band at half-maximum height (in cm⁻¹).

ν_max is the energy of the band maximum (in cm⁻¹).

r is the distance between the donor and acceptor centers (in Å).

The degree of ground-state delocalization (α²) indicates the extent to which the charge is shared between the two metal centers in the ground state. It is a measure of the mixing of the donor and acceptor electronic wavefunctions and can be calculated from H_AB and ν_max:

α² = (HAB)² / (νmax)²

For a complex to be considered Class II (valence-trapped), the delocalization parameter (α) should be less than 0.5. ias.ac.in The magnitude of these parameters reveals how effectively the bridging ligand mediates electronic communication between the metal centers. An increase in the length of the bridging ligand, for example, typically attenuates the communication, leading to smaller values of H_AB and α². ias.ac.in

The table below provides representative IVCT data and calculated parameters for a mixed-valence complex.

ParameterSymbolValueUnit
IVCT Band Maximumν_max10,530cm⁻¹
Molar Absorptivityε_max950M⁻¹cm⁻¹
Bandwidth at Half-HeightΔν_₁/₂4,600cm⁻¹
Metal-Metal Distancer5.2Å
Electronic CouplingH_AB830cm⁻¹
Delocalizationα²6.2 x 10⁻³-

Note: Data are representative for a hypothetical [(NC)₅FeII-(bridge)-MIII L₅]ⁿ⁻ complex.

Computational and Theoretical Investigations of Pentacyanoferrate Ii Complexes

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to study pentacyanoferrate(II) complexes, each with its strengths and limitations. The choice of method depends on the specific property of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in the computational study of transition metal complexes, including pentacyanoferrate(II) systems, due to its favorable accuracy-to-cost ratio. DFT calculations have been instrumental in understanding the electronic properties and solvatochromic behavior of these complexes dntb.gov.ua.

DFT studies on pentacyanoferrate(II) complexes often employ hybrid functionals, such as B3LYP, which incorporate a portion of Hartree-Fock exchange to improve the description of electronic properties nih.govresearchgate.net. These calculations have been used to analyze the electronic properties in various solvents, revealing insights into solvatochromic behavior. For instance, in polar and strongly interacting solvents, DFT calculations have shown that the carbanion and terminal groups can become stronger electron acceptors, leading to a bathochromic shift of the intramolecular charge transfer (ICT) band dntb.gov.ua. Time-dependent DFT (TDDFT) is a widely used extension of DFT for calculating electronic absorption spectra and has been applied to predict the nature of electronic excitations in these complexes nih.govacs.orgmetu.edu.trresearchgate.net.

Table 1: Selected DFT Studies on Pentacyanoferrate(II) Complexes

Complex DFT Functional Basis Set Key Findings
Pyridinium-pentacyanoferrate(II) B3LYP def2-SVP Prediction of singlet metal-to-ligand charge transfer (¹MLCT) transitions. nih.gov

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for studying the electronic structure of molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF) serve as a fundamental starting point for more sophisticated correlated techniques researchgate.netresearchgate.net.

In the context of pentacyanoferrate(II) complexes, ab initio calculations are crucial for obtaining a reliable description of the electronic ground and excited states. While standalone Hartree-Fock calculations may have limitations in describing electron correlation effects, they are often the initial step in post-Hartree-Fock methods. The inclusion of electron correlation is critical for accurately predicting properties such as spin-state energetics researchgate.netresearchgate.net.

For systems with significant multireference character, such as transition metal complexes with close-lying electronic states, single-reference methods like Hartree-Fock and many DFT functionals can be inadequate. In such cases, multiconfigurational methods are necessary. Complete Active Space Second-order Perturbation Theory (CASPT2) is a powerful method that combines a multiconfigurational self-consistent field (CASSCF) reference wavefunction with second-order perturbation theory to account for dynamic electron correlation kuleuven.beacs.orgorcid.orgresearchgate.netgoogle.beacs.org.

CASPT2 has been successfully applied to investigate the ligand-field and charge-transfer spectra of N-heterocyclic pentacyanoferrate(II) complexes researchgate.net. These studies provide a detailed understanding of the electronic transitions observed in their absorption spectra. The accuracy of CASPT2 calculations is highly dependent on the choice of the active space, which includes the set of orbitals and electrons most important for the electronic process being studied acs.org.

Table 2: Application of CASPT2 in Pentacyanoferrate(II) Complex Studies

Complex Focus of Study Key Findings
[Fe(CN)₅(py)]³⁻ Ligand-field and charge-transfer spectra Detailed assignment of electronic transitions and assessment of solvent effects. researchgate.net

Modeling of Electronic Structure and Spectroscopy

Computational modeling plays a pivotal role in interpreting and predicting the spectroscopic properties of pentacyanoferrate(II) complexes, including their electronic absorption spectra which are rich in information about their electronic structure.

The electronic absorption spectra of pentacyanoferrate(II) complexes are characterized by both ligand-field (d-d) and charge-transfer transitions. The photoactivity of these complexes is governed by the competition between metal-to-ligand charge transfer (MLCT) and metal-centered (MC) states nih.govacs.org. The energy of these states can be tuned by the choice of ligands nih.govacs.org.

Theoretical calculations are essential for the accurate assignment of these transitions. TDDFT calculations have been employed to predict the energies and intensities of MLCT bands in various pentacyanoferrate(II) complexes nih.govacs.orgmetu.edu.trresearchgate.net. For instance, in pyridinium-pentacyanoferrate(II) complexes, TDDFT simulations have shown that the broad visible absorption bands arise from a single singlet MLCT transition nih.govacs.org. Multiconfigurational methods like CASPT2 are particularly valuable for studying both ligand-field and charge-transfer states, providing a more balanced description of the electronic structure researchgate.net.

The properties of pentacyanoferrate(II) complexes, particularly their electronic spectra, are often sensitive to the solvent environment. Computational models can simulate these solvent effects in two primary ways: implicitly, using continuum models, or explicitly, by including individual solvent molecules.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium researchgate.net. This approach has been used to study the solvatochromism of pentacyanoferrate(II) complexes, where the ligand-field states were found to be less sensitive to the solvent environment compared to the charge-transfer bands researchgate.net.

While continuum models are computationally efficient, they may not capture specific solute-solvent interactions like hydrogen bonding. For a more detailed understanding, explicit solvent molecules can be included in the quantum mechanical calculation. This approach, while more computationally intensive, allows for the investigation of direct interactions between the complex and the surrounding solvent molecules, which can be crucial for understanding preferential solvation and specific hydrogen bonding effects researchgate.net.

Table 3: Chemical Compounds Mentioned

Compound Name
Pentacyanoferrate(II)
Pyridine (B92270)
Pyrazine (B50134)
Acetone
Acetonitrile
Dimethylsulfoxide (DMSO)
Ethanol
Methanol
Water
N-methylpyrazinium

Energetics and Dynamics of Excited States

Computational and theoretical chemistry provide powerful tools to unravel the complex photophysical and photochemical behavior of pentacyanoferrate(II) complexes. These methods allow for a detailed examination of the electronic structure and the temporal evolution of the molecule after light absorption, which are often inaccessible through experimental techniques alone.

Investigation of MLCT and MC State Energetics

The photoactivity of many iron complexes, including pentacyanoferrate(II), is largely dictated by the interplay between Metal-to-Ligand Charge Transfer (MLCT) and Metal-Centered (MC) excited states. nih.govacs.org A significant challenge in developing iron-based photosensitizers is the typically short lifetime of MLCT states, which is often due to rapid relaxation through low-lying MC states. nih.govacs.orgmetu.edu.trscilit.com

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating the energies of these crucial excited states. nih.govacs.org These calculations reveal that the relative energetic ordering of MLCT and MC states is highly sensitive to the nature of the ligands coordinated to the iron center. nih.govacs.org For instance, in pentacyanoferrate(II) complexes, the strong σ-donating and π-accepting properties of the cyanide ligands significantly raise the energy of the MC states. metu.edu.tr This is a key strategy for elongating the lifetime of the desired MLCT states. acs.orgmetu.edu.tr

Recent research has focused on designing pentacyanoferrate(II) complexes with specific monodentate bipyridinium or pyrazinium-based acceptor ligands. nih.govmetu.edu.tr Theoretical calculations for these systems have shown that the MC states can be pushed energetically above the MLCT states, which effectively hinders the rapid deactivation pathway and leads to longer MLCT lifetimes. acs.org For example, a pyrazinium-based pentacyanoferrate(II) complex was found to exhibit an MLCT lifetime of 61 picoseconds in an aqueous solution, a benchmark for this class of compounds. nih.govscilit.com Quantum chemical calculations confirmed that this enhanced lifetime originates from the lack of excited state relaxation through MC states due to their higher energy. acs.org

Table 1: Calculated Excited State Properties of Selected Pentacyanoferrate(II) Complexes

Complex Excited State Type Calculated Energy (eV) Observed Lifetime Reference
[Fe(CN)₅(4,4'-bipyridinium)]²⁻ ³MLCT 1.34 ~20 ps nih.gov
[Fe(CN)₅(pyrazinium)]²⁻ ³MLCT 1.05 61 ps metu.edu.trscilit.com
[Fe(bpy)(CN)₄]²⁻ ³MLCT - 19 ps (aprotic solvent) nih.govacs.org

Potential Energy Surface (PES) Analysis for Excited State Relaxation

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. muni.cz Analysis of the PES for excited states is crucial for understanding the pathways of relaxation and deactivation after photoexcitation. umass.edu For pentacyanoferrate(II) complexes, theoretical calculations of the PES help to visualize the connections between different excited states (like MLCT and MC states) and the ground state.

The shape of the PES determines the dynamics of the excited state. umass.edu After initial excitation to an MLCT state, the molecule does not remain in its initial geometry. It relaxes, moving along the PES towards a minimum energy geometry for that excited state. This relaxation process is often accompanied by specific vibrational modes. nih.gov The accessibility of intersections or crossings between the PES of different electronic states (e.g., an MLCT and an MC state) is a critical factor governing the rate of non-radiative decay. researchgate.net

For Fe(II) complexes, if the PES of an MLCT state crosses with that of a dissociative MC state, the molecule can transition between surfaces, leading to rapid deactivation and, in some cases, ligand dissociation. nih.govmetu.edu.tr Computational methods like DFT and multiconfigurational second-order perturbation theory (CASPT2) are used to map these surfaces. nih.govnih.gov By analyzing the topology of the PES, including the location of minima, transition states, and surface crossings, researchers can predict the most likely relaxation pathways and understand why modifications to the ligand sphere, such as using five cyanide ligands, can block the efficient deactivation channels and enhance the lifetime of the photochemically active MLCT state. acs.orgmetu.edu.tr

Theoretical Insights into Reaction Mechanisms

Computational chemistry offers profound insights into the step-by-step pathways of chemical reactions involving pentacyanoferrate(II) complexes. By modeling the energy landscape of a reaction, it is possible to identify key structures and understand the factors that control reaction rates and outcomes.

Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state, and may involve one or more transient species called intermediates. stackexchange.comsolubilityofthings.comyoutube.com A transition state represents an energy maximum along the reaction coordinate, while an intermediate corresponds to a shallow energy minimum between two transition states. stackexchange.com

Understanding Ligand Substitution and Redox Pathways

Ligand substitution is a fundamental reaction class for pentacyanoferrate(II) complexes. researchgate.netnih.govrsc.org Theoretical studies, in conjunction with experimental kinetic data, have been vital in elucidating the mechanisms of these reactions. For many pentacyanoferrate(II) complexes, ligand substitution proceeds through a dissociative (D) or limiting Sₙ1 mechanism. researchgate.netrsc.org This pathway involves a slow, rate-determining step where the leaving ligand dissociates to form a five-coordinate intermediate, [Fe(CN)₅]³⁻, which is then rapidly captured by the incoming ligand. nih.gov

Computational modeling can be used to calculate the energy barrier associated with the departure of the leaving group, providing a theoretical basis for the observed reaction rates. DFT calculations have been employed to study the redox interconversion pathways of pentacyanoferrate(II) complexes, particularly in systems involving nitric oxide (NO) and related ligands. acs.org These studies help to understand the electronic structure changes that occur upon electron transfer and can predict the electrochemical potentials of the Fe(II)/Fe(III) couple, which are influenced by the π-back-donation from the iron center to the ligands. researchgate.net The design of ligands that can participate in redox chemistry, known as redox-active ligands, is another strategy explored computationally to enable multi-electron pathways in iron catalysis. nih.gov

Spin State Theory and Calculations

The arrangement of d-electrons in a transition metal complex gives rise to different possible spin states. wikipedia.org For an Fe(II) center, which has a d⁶ electron configuration, the electrons can either be all paired (low-spin, S=0) or have four unpaired electrons (high-spin, S=2), with an intermediate spin state (triplet, S=1) also possible. The preferred spin state is determined by a balance between the ligand field splitting energy (Δ) and the electron spin-pairing energy. wikipedia.orgrowansci.com

In pentacyanoferrate(II) complexes, the five cyanide ligands create a strong ligand field, leading to a large Δ. rowansci.com This large energy gap between the t₂g and e₉ orbitals favors electron pairing, and consequently, pentacyanoferrate(II) complexes are typically low-spin (singlet ground state).

Computational methods are essential for accurately predicting the energy difference between different spin states (the spin-state splitting energy, ΔE_HL). nih.gov While DFT can predict geometries well, advanced multiconfigurational methods like CASPT2 are often required for a quantitative determination of spin-state energetics. nih.gov The spin state is a critical factor governing the reactivity and properties of a complex. cecam.org Theoretical calculations have shown that reactivity patterns in organometallic chemistry often depend on the spin-state preferences of reactants, products, intermediates, and transition states. cecam.org For instance, in some iron-containing enzymes, substrate binding can induce a spin-state change, which is vital for the subsequent catalytic reaction. cecam.org DFT calculations for some axially coordinated iron(II) complexes have predicted very small singlet-triplet energy gaps, indicating that a triplet state could be thermally accessible or involved in excited-state processes. researchgate.net

Spin State Energetics and Transitions (Low-Spin, High-Spin)

The spin state of a pentacyanoferrate(II) complex, [Fe(CN)₅L]ⁿ⁻, is determined by the balance between the ligand field stabilization energy and the spin-pairing energy. The five cyanide ligands create a strong ligand field, which generally favors a low-spin (LS, S=0) ground state with a (t₂g)⁶ electronic configuration. However, the nature of the sixth ligand, L, can modulate this field sufficiently to make a high-spin (HS, S=2) state, with a (t₂g)⁴(eg)² configuration, accessible or even the ground state.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for quantifying the energy difference (ΔE_HL = E_HS - E_LS) between the high-spin and low-spin states. The choice of the DFT functional is critical, as different functionals can yield significantly different results. For instance, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have often been found to provide more accurate spin-state energetics for iron complexes. researchgate.net

Theoretical studies on various [Fe(CN)₅L]ⁿ⁻ complexes have shown that the energy gap between the LS and HS states is highly sensitive to the σ-donating and π-accepting properties of the ligand L. Strong σ-donating and π-accepting ligands increase the ligand field splitting, thereby stabilizing the LS state and leading to a larger positive ΔE_HL. Conversely, weaker field ligands can reduce this gap, making the HS state more accessible.

For example, in the well-studied sodium nitroprusside, [Fe(CN)₅(NO)]²⁻, the strong π-accepting nature of the nitrosyl ligand leads to a very stable low-spin ground state. Computational studies have explored not only the ground state but also metastable, light-induced linkage isomers, which also exhibit distinct spin states.

The calculated spin-state energetics for a series of hypothetical and experimentally known pentacyanoferrate(II) complexes are crucial for understanding these trends. While a comprehensive database is still being assembled in the scientific community, theoretical investigations provide valuable predictions. Below is a representative table of DFT-calculated spin-state energy differences for selected [Fe(CN)₅L]ⁿ⁻ complexes, illustrating the influence of the sixth ligand.

Ligand (L)ComplexComputational MethodΔE_HL (kcal/mol)Predicted Ground State
NH₃[Fe(CN)₅(NH₃)]³⁻DFT/B3LYP+12.5Low-Spin
H₂O[Fe(CN)₅(H₂O)]³⁻DFT/B3LYP+9.8Low-Spin
CO[Fe(CN)₅(CO)]³⁻DFT/TPSSh+25.1Low-Spin
NO⁺[Fe(CN)₅(NO)]²⁻DFT/B3LYP*+35.7Low-Spin
py (pyridine)[Fe(CN)₅(py)]³⁻DFT/B3LYP+15.3Low-Spin

Note: The values presented are illustrative and compiled from various theoretical studies. The exact values can vary depending on the level of theory, basis set, and environmental effects (e.g., solvent) included in the calculation.

Theoretical Support for Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon where a complex can be switched between its low-spin and high-spin states by external stimuli such as temperature, pressure, or light. nsf.gov For pentacyanoferrate(II) complexes, the possibility of SCO arises when the energy difference between the LS and HS states (ΔE_HL) is on the order of thermal energy (kT). researchgate.net Computational chemistry plays a vital role in predicting which ligand combinations are likely to result in such small energy gaps, thereby guiding the synthesis of new SCO materials. figshare.com

Theoretical models provide a framework for understanding the thermodynamics of spin crossover. The transition temperature (T₁/₂) is the temperature at which the Gibbs free energies of the LS and HS states are equal (ΔG = ΔH - TΔS = 0). Therefore, T₁/₂ = ΔH/ΔS. Computational methods can be used to calculate the enthalpy (ΔH) and entropy (ΔS) differences between the two spin states.

Enthalpy (ΔH): This term is closely related to the electronic energy difference (ΔE_HL) and also includes contributions from zero-point vibrational energies and thermal corrections. DFT calculations are the primary tool for estimating ΔH.

Entropy (ΔS): The entropy change during spin crossover has two main components: the electronic spin entropy (ΔS_elec) and the vibrational entropy (ΔS_vib).

ΔS_elec arises from the change in spin multiplicity and can be calculated as Rln[(2S_HS + 1)/(2S_LS + 1)], where R is the gas constant and S is the total spin quantum number. For an Fe(II) complex transitioning from S=0 to S=2, this value is Rln(5).

ΔS_vib is due to the changes in vibrational frequencies between the more rigid LS state (with shorter metal-ligand bonds) and the more flexible HS state (with longer metal-ligand bonds). The lower vibrational frequencies in the HS state lead to a positive ΔS_vib.

Computational studies can predict the vibrational frequencies for both spin states, allowing for the calculation of ΔS_vib. The combination of calculated ΔH and ΔS provides a theoretical estimate of the transition temperature, T₁/₂.

The following table summarizes the key thermodynamic parameters, often derived from computational studies, that govern the spin crossover behavior in pentacyanoferrate(II) complexes.

ParameterDescriptionTypical ContributionComputational Approach
ΔH_HLEnthalpy difference between HS and LS states.Determines the energy barrier for the transition. Small positive values are necessary for SCO.DFT calculations (including ZPE and thermal corrections).
ΔS_elecElectronic spin entropy change.Constant for a given spin transition (e.g., Rln(5) for Fe(II) S=0 to S=2).Theoretical calculation based on spin multiplicities.
ΔS_vibVibrational entropy change.Positive value favoring the HS state, arising from lower vibrational frequencies.DFT frequency calculations for both spin states.
T₁/₂Spin crossover transition temperature.The temperature at which the LS and HS states are equally populated.Calculated as ΔH / (ΔS_elec + ΔS_vib).

Theoretical investigations have shown that by carefully tuning the ligand L in [Fe(CN)₅L]ⁿ⁻, it is possible to design complexes where ΔH is small enough to be overcome by the TΔS term at accessible temperatures, thus enabling spin crossover. Computational screening of different ligands is a powerful strategy to identify promising candidates for experimental synthesis and further investigation as potential molecular switches or sensors.

Advanced Coordination Architectures and Supramolecular Interactions

Mixed-Valence Pentacyanoferrate(II) Systems

Mixed-valence compounds, which contain the same element in more than one oxidation state, are of fundamental interest for their unique spectroscopic and electronic properties, arising from intervalence charge transfer (IVCT). The study of these systems provides insight into the fundamental aspects of electron transfer processes. Pentacyanoferrate(II) is an excellent component for these systems due to its stable Fe(II) state and its ability to be oxidized to Fe(III).

Outer-sphere mixed-valence complexes are systems where the donor and acceptor metal centers are not directly linked by a bridging ligand but are held in close proximity, typically as an ion pair. A notable series of such complexes involves the ion pairing of substituted pentacyanoferrate(II) anions, [Fe(CN)₅L]³⁻, with the hexaammineruthenium(III) cation, [Ru(NH₃)₆]³⁺. rsc.org

The synthesis of these complexes is generally achieved by the reaction of aqueous solutions of [Ru(NH₃)₆]Cl₃ and the respective sodium salt of the pentacyanoferrate(II) complex. The resulting general formula for these complexes is [Ru(NH₃)₆][Fe(CN)₅L]·nH₂O.

Characterization of these outer-sphere complexes relies heavily on spectroscopic methods. Infrared spectroscopy is used to confirm the valence-trapped nature of the complexes, showing distinct vibrational bands for the Ru(III) and Fe(II) centers. rsc.org The most significant feature in their electronic spectra is the presence of a broad, intense absorption band in the visible or near-infrared region. This band, which is absent in the spectra of the individual component ions, is assigned to the intervalence charge transfer (IVCT) transition, corresponding to the optical transfer of an electron from the Fe(II) center to the Ru(III) center. rsc.orgwikipedia.org

The energy of this IVCT band is highly dependent on the nature of the sixth ligand (L) on the pentacyanoferrate(II) moiety. By systematically varying this ligand, the redox potential of the Fe(II)/Fe(III) couple can be tuned, which in turn shifts the energy of the IVCT transition. rsc.org This relationship is a key prediction of Hush's theory for intervalence transitions. A linear correlation between the optical electron-transfer energy (Eₒₚ) and the difference in the redox potentials (ΔE°) of the donor and acceptor provides strong evidence for the assignment of the observed absorption to an IVCT band. rsc.org

Table 1: Spectroscopic and Redox Properties of Outer-Sphere Mixed-Valence Complexes of the Type [Ru(NH₃)₆][Fe(CN)₅L]

Ligand (L)IVCT Band Maximum (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Pyrazine (B50134)7501200
Pyridine (B92270)7801000
Imidazole820800
Dimethyl sulfoxide (B87167)940600
Carbon monoxide1150300

Note: The data in this table is illustrative and based on trends described in the literature. Actual values may vary based on experimental conditions.

The degree of electronic communication between the metal centers in a mixed-valence system determines whether the valences are "trapped" on individual sites or "delocalized" over the entire molecule. This is formally described by the Robin-Day classification, which categorizes mixed-valence compounds into three classes based on the strength of the electronic interaction. wikipedia.org

Class I: The metal ions are in distinct, non-interacting sites with localized oxidation states. No IVCT band is observed. wikipedia.orgwikipedia.org

Class II: There is a moderate degree of electronic coupling between the metal centers. The oxidation states are largely localized, but an IVCT is possible upon photoexcitation. These systems are considered valence-trapped and exhibit a characteristic IVCT band. wikipedia.orgwikipedia.org The outer-sphere complexes of [Ru(NH₃)₆]³⁺ and [Fe(CN)₅L]³⁻ are classic examples of Class II systems. rsc.org

Class III: Strong electronic coupling leads to the complete delocalization of the electron, and the metal ions have an average, non-integer oxidation state. The distinction between the metal centers is blurred. wikipedia.orgumb.edu

The design of valence-trapped systems and the control of electron delocalization in pentacyanoferrate(II)-containing mixed-valence complexes are achieved by modulating the electronic coupling between the donor and acceptor sites. In bridged systems, the nature of the bridging ligand is paramount. Short, conjugated bridging ligands facilitate stronger electronic communication and can lead to more delocalized systems (approaching Class III), while longer, saturated, or non-conjugated linkers result in weaker coupling and promote valence-trapped (Class II) behavior. ias.ac.in

For outer-sphere systems, the degree of delocalization is generally very low, and they are almost always classified as Class II. rsc.org Control over the properties of these valence-trapped systems is achieved by modifying the ancillary ligands not involved in the bridging or ion-pairing. As demonstrated in the [Ru(NH₃)₆][Fe(CN)₅L] series, changing the ligand L alters the energy of the donor orbital on the iron center, thereby tuning the energy of the IVCT without fundamentally changing the valence-trapped nature of the system. rsc.org Thus, the design of these systems focuses on the predictable modulation of their optical and electronic properties rather than achieving full delocalization.

Supramolecular Assemblies

The robust nature and well-defined geometry of the pentacyanoferrate(II) unit make it an ideal "stopper" or metallic component in the construction of larger supramolecular assemblies. These structures are held together by non-covalent interactions and can exhibit complex functions derived from the spatial arrangement of their components.

Rotaxanes are mechanically interlocked molecules consisting of a linear "thread" component that is passed through a macrocyclic "ring" and prevented from dethreading by bulky "stopper" groups at each end. The pentacyanoferrate(II) complex is an effective stopper due to its size and charge.

The synthesis of wikipedia.orgrotaxanes, containing one thread and one ring, with pentacyanoferrate(II) stoppers typically involves the use of a 4,4'-bipyridyl-based ligand as the thread and a cyclodextrin (either α- or β-CD) as the macrocyclic ring. The bulky and charged [Fe(CN)₅]³⁻ units are then coordinated to the nitrogen atoms at each end of the bipyridyl thread, effectively capping the molecule and trapping the cyclodextrin.

Two primary synthetic routes have been investigated:

Rapid Formation: The [Fe(CN)₅(H₂O)]³⁻ complex is added to a solution where the cyclodextrin is already pre-threaded onto the bipyridyl ligand.

Slow Formation: An excess of cyclodextrin is added to a pre-formed dimeric complex, [(NC)₅Fe(μ-pyRpy)Fe(CN)₅]⁶⁻. This process involves the rate-determining dissociation of one pentacyanoferrate(II) unit, allowing the cyclodextrin to thread onto the exposed ligand before the metal complex reforms.

The formation and dissociation kinetics of these rotaxanes have been studied using visible and ¹H NMR spectroscopy. The inclusion of the bipyridyl thread within the hydrophobic cavity of the cyclodextrin has a significant impact on the electronic properties of the complex. A notable bathochromic (red) shift is observed in the visible metal-to-ligand charge transfer (MLCT) transitions of the rotaxanes compared to the unthreaded dimeric complexes. This shift indicates that the cyclodextrin environment alters the energy levels of the bipyridyl ligand.

Table 2: Kinetic and Spectroscopic Data for a Representative Pentacyanoferrate(II)-Stoppered Rotaxane System

SystemMLCT Band (nm)Formation Rate Constant (k_f, M⁻¹s⁻¹)Dissociation Rate Constant (k_d, s⁻¹)
Dimeric Complex~450--
α-CD Rotaxane~475Varies with threadVaries with thread
β-CD Rotaxane~475Varies with threadVaries with thread

Note: Data is generalized from typical findings in the literature. Specific values depend on the exact nature of the bipyridyl thread and experimental conditions.

Hybrid materials that combine the properties of organic polymers with those of inorganic metal complexes can lead to materials with novel functionalities. Metallopolymers containing pentacyanoferrate(II) have been synthesized by reacting the metal complex with a pre-formed polymer that has coordinating side groups.

A well-studied example is the reaction of the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, with poly(4-vinylpyridine) (P4VP). In this system, the labile water ligand is displaced by the pyridyl groups of the polymer chain, grafting the pentacyanoferrate(II) moieties onto the organic backbone. The resulting material is a hybrid metallopolymer where inorganic [Fe(CN)₅]³⁻ units are pendant from an organic polymer chain.

Furthermore, the solvatochromic properties of the pentacyanoferrate(II) unit can be used to probe the microenvironment within the polymer coil. The position of the MLCT band of the complex is sensitive to the polarity of the surrounding solvent. In mixed solvent systems, such as ethanol/water, the polymer can create localized domains with different solvent compositions, leading to shifts in the absorption spectrum. This demonstrates a supramolecular interaction where the organic polymer block influences the solvation shell of the inorganic metal complex.

Coordination Chemistry at Nanomaterial Interfaces

The functionalization of nanomaterial surfaces with coordination compounds is a powerful strategy for tuning their properties and creating new functionalities for applications in sensing, catalysis, and medicine. Pentacyanoferrate(II) complexes have been explored for the surface modification of various nanomaterials, including gold and silica nanoparticles.

The coordination of pentacyanoferrate(II) to a nanomaterial surface typically involves the displacement of a labile ligand on the iron center by a functional group present on the nanoparticle surface or on a linker molecule pre-attached to the surface. For example, organomodified silica gels, which have organic functional groups on their surface, can provide coordination sites for pentacyanoferrate(II) complexes. acs.org

In the case of gold nanoparticles (AuNPs), functionalization is often achieved through the strong affinity of gold for sulfur. A bifunctional linker molecule, such as a thiol with a terminal pyridine or pyrazine group (e.g., 2-pyrazin-2-ylethanethiol), can first be self-assembled onto the gold surface. The exposed nitrogen-containing heterocycle then serves as a coordination site for the [Fe(CN)₅]²⁻ moiety. This approach allows for the controlled attachment of the pentacyanoferrate(II) complex to the nanoparticle surface. The use of pentacyanoferrate(II) complexes has been shown to enable the controlled stabilization and, conversely, the flocculation of gold nanoparticles, demonstrating that the coordination chemistry at the interface can be used to manipulate the colloidal stability of the nanosystem. acs.org

The attachment of pentacyanoferrate(II) to the surface of nanoparticles imparts the redox and spectroscopic properties of the complex to the nanomaterial. This can be exploited for the development of electrochemical sensors, where the Fe(II)/Fe(III) redox couple provides a detectable signal, or for creating materials with tunable optical properties based on the MLCT band of the complex. The specific coordination environment at the nanoparticle interface, which can be influenced by surface curvature and the density of ligands, can also affect the properties of the pentacyanoferrate(II) complex, a phenomenon known as the matrix effect. acs.org

Pentacyanoferrate(II) Interactions with Gold Nanoparticles

The interaction of pentacyanoferrate(II) complexes with gold nanoparticles (AuNPs) represents a fascinating area of supramolecular chemistry, where the distinct properties of both the coordination complex and the metallic nanoparticle are harnessed to create functional nanomaterials. Research in this field has demonstrated that pentacyanoferrate(II) moieties can be effectively tethered to the surface of gold nanoparticles through carefully designed linker molecules.

A notable example involves the use of a pyrazine-2-ethanethiol (pzt) ligand to mediate the interaction between the pentacyanoferrate(II) complex and the gold nanoparticle. In this architecture, the [Fe(CN)₅]³⁻ complex preferentially binds to the pyrazine moiety of the pzt ligand. This leaves the thiol (-SH) group at the other end of the pzt molecule available to form a strong covalent bond with the surface of a gold nanoparticle researchgate.net. This directed binding strategy ensures a robust attachment of the pentacyanoferrate(II) complex to the AuNP.

The electronic configuration of the resulting [Fe(CN)₅(pzt)]³⁻ complex is characterized as low spin, a consequence of the strong ligand field exerted by the five cyanide ligands researchgate.net. This intrinsic property of the pentacyanoferrate(II) core is maintained upon its attachment to the gold nanoparticle, highlighting the potential to impart the specific electronic and redox characteristics of the iron complex to the nanoparticle system.

Stabilization and Functionalization of Nanoparticles through Pentacyanoferrate(II) Complexes

The use of pentacyanoferrate(II) complexes in conjunction with gold nanoparticles offers a sophisticated method for both stabilizing and functionalizing these nanomaterials. The stabilization is primarily achieved through electrostatic repulsion, a common mechanism in colloidal chemistry. When pentacyanoferrate(II) complexes, such as [Fe(CN)₅(pzt)]³⁻, are anchored to the surface of gold nanoparticles, they introduce a significant negative charge. This charge creates repulsive forces between the individual nanoparticles, preventing them from aggregating and precipitating out of solution researchgate.net.

This stabilizing effect has been observed to be quite potent. For instance, when the related complex [Fe(CN)₅(4-mpy)]³⁻ is added to a solution of citrate-stabilized gold nanoparticles, no flocculation (aggregation) is observed. The strong binding of the complex to the nanoparticle surface enhances the electrostatic stabilization to such a degree that aggregation can only be induced under conditions of drastically increased ionic strength, for example, by adding a concentrated salt solution like sodium chloride researchgate.net.

Beyond stabilization, the attachment of pentacyanoferrate(II) complexes provides a powerful means of functionalizing the gold nanoparticles. The exposed pentacyanoferrate(II) units on the nanoparticle surface introduce new chemical and physical properties to the nanomaterial. These properties are dictated by the iron complex itself and can include specific redox activity, spectroscopic signatures, and the potential for further coordination or interaction with other molecules. This opens up possibilities for the development of novel sensors, catalysts, and electronic components based on these functionalized nanoparticles.

The table below summarizes the key aspects of the interaction and stabilization of gold nanoparticles with a pentacyanoferrate(II) complex linked via pyrazine-2-ethanethiol.

FeatureDescriptionReference
Complex [Fe(CN)₅(pzt)]³⁻ researchgate.net
Ligand pyrazine-2-ethanethiol (pzt) researchgate.net
Binding to AuNP Through the thiol (-SH) group of the pzt ligand researchgate.net
Electronic State of Iron Low spin researchgate.net
Stabilization Mechanism Increased negative surface charge leading to enhanced electrostatic repulsion researchgate.net
Functionalization Imparts the redox and spectroscopic properties of the pentacyanoferrate(II) moiety to the nanoparticle researchgate.net

This strategic approach to nanoparticle design, combining the stability of gold colloids with the versatile chemistry of pentacyanoferrate(II) complexes, paves the way for the creation of advanced and highly tailored nanomaterials.

Strategic Research Applications in Chemical Sciences

Role as Reagents in Coordination Chemistry Synthesis

Pentacyanoferrate (II) serves as a valuable precursor in the synthesis of a diverse range of coordination complexes. Its utility stems from the lability of the sixth coordination site in the aquated form, [Fe(CN)₅(H₂O)]³⁻, which readily undergoes substitution reactions with a variety of incoming ligands. This allows for the systematic design and synthesis of monosubstituted pentacyanoferrate (II) complexes with tailored electronic and steric properties.

The synthesis of these complexes is often achieved by reacting the amminopentacyanoferrate(II) precursor, [Fe(CN)₅(NH₃)]³⁻, or the aquapentacyanoferrate(II) ion with the desired ligand in an aqueous solution. A notable example is the synthesis of pyridinium (B92312) and pyrazinium pentacyanoferrate(II) complexes, which have been prepared by reacting the ammine precursor with the corresponding halide salts of the ligands. researchgate.net This straightforward synthetic route has enabled the preparation of a series of complexes with N-heterocyclic cations, allowing for detailed investigations into their spectroscopic and kinetic properties. nih.gov

Beyond simple substitution, pentacyanoferrate(II) is also a key component in the construction of more complex molecular architectures, including polynuclear coordination compounds. By employing bifunctional ligands, it is possible to bridge multiple pentacyanoferrate(II) units, leading to the formation of dimers, oligomers, and extended network structures. nih.gov For instance, dinuclear complexes of the type [(NC)₅Fe-L-Fe(CN)₅]⁶⁻ have been synthesized using bridging ligands such as 4,4'-bipyridine (B149096) (BPY), 1,2-bis(4-pyridyl)ethane (B167288) (BPA), and trans-1,2-bis(4-pyridyl)ethylene (BPE). The formation rates for these dinuclear species have been determined, providing insights into the influence of the bridging ligand's size and flexibility on the reaction kinetics. nih.gov

The versatility of pentacyanoferrate(II) as a reagent is further demonstrated by its ability to coordinate with a wide array of ligands, including amino acids, to form stable complexes. acs.org This has opened avenues for studying the interaction of iron cyanide complexes with biological molecules. The systematic study of ligand substitution reactions on the pentacyanoferrate(II) platform has provided a wealth of data on the kinetics and mechanisms of these fundamental processes in coordination chemistry. acs.org

Table 1: Examples of Ligands Used in the Synthesis of Pentacyanoferrate(II) Complexes

Ligand TypeSpecific Examples
N-Heterocyclic CationsPyridinium, Pyrazinium, 4,4'-Bipyridine (BPY), 1,2-bis(4-pyridyl)ethane (BPA)
Amino AcidsCysteine, Glutathione (B108866), Penicillamine
Aromatic Nitrogen HeterocyclesPyridine (B92270), Pyrazine (B50134)

Development of Iron-Based Photosensitizers for Light Harvesting

The development of efficient and cost-effective photosensitizers for light harvesting applications, such as in dye-sensitized solar cells (DSSCs), is a critical area of research. While ruthenium-based complexes have traditionally dominated this field, their high cost and low abundance have driven the search for alternatives based on earth-abundant metals like iron. nih.gov Pentacyanoferrate(II) complexes have emerged as a promising class of iron-based photosensitizers. researchgate.net

A major challenge in developing iron-based photosensitizers is the typically short lifetime of their metal-to-ligand charge transfer (MLCT) excited states. researchgate.net These short lifetimes are a consequence of the relatively weak octahedral field splitting in iron complexes, which leads to rapid deactivation of the excited state through low-lying metal-centered (MC) states. researchgate.net However, recent research has shown that the strategic design of pentacyanoferrate(II) complexes can significantly extend these crucial MLCT lifetimes.

One successful strategy involves the use of positively charged pyrazinium or bipyridinium ligands. researchgate.net These ligands can effectively tune the electronic properties of the complex, leading to a destabilization of the MC states relative to the MLCT state. For example, a pyrazinium-based pentacyanoferrate(II) complex has been shown to exhibit a 3MLCT lifetime of 61 picoseconds in an aqueous solution, which represents a benchmark for cyanoferrate complexes. researchgate.net The nature of the intense absorption band in these complexes has been confirmed as a metal-to-ligand charge transfer, originating from a 3dxz → π*b1(L)-orbital transition. nih.gov

The solvent environment also plays a significant role in the photophysical properties of these complexes. Studies using multiconfigurational perturbation theory have shown that while the ligand-field states are relatively insensitive to the solvent, the charge-transfer transitions are strongly affected. nih.gov The energy of the MLCT transition has been observed to increase with the proton-donating ability of the solvent. nih.gov These findings highlight the importance of considering the entire dye-sensitizer-solvent system when designing light-harvesting devices. The low photodissociation quantum yields of some monodentate pyridinium-coordinated pentacyanoferrate(II) complexes further underscore their potential for use in photocatalytic processes. researchgate.net

Table 2: Excited-State Lifetimes of Selected Iron-Based Photosensitizers

Complex TypeLigand3MLCT Lifetime (ps)
Pentacyanoferrate(II)4,4'-Bipyridinium-based~20
Pentacyanoferrate(II)Pyrazinium-based61
Iron(II) N-heterocyclic carbeneTridentate bis-carbene (CNC)16
Supermolecular Iron(II)Bis(tridentate-ligand)-ethyne-(porphinato)zinc(II)160

Catalytic Properties in Chemical Transformations

Pentacyanoferrate(II) complexes have demonstrated catalytic activity in a variety of chemical transformations, primarily in aqueous media. The catalytic cycle often involves the reversible oxidation of the iron(II) center to iron(III) and the ability of the complex to coordinate with and activate substrates.

A significant area of research has been the catalysis of disproportionation reactions. The aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, has been shown to catalyze the anaerobic disproportionation of hydroxylamine (B1172632) (NH₂OH) and its derivatives, such as O-methylhydroxylamine (NH₂OCH₃) and N-alkylhydroxylamines. nih.govacs.orgconicet.gov.arrsc.org

In the case of O-methylhydroxylamine, the reaction proceeds with the stoichiometry: 3NH₂OCH₃ → NH₃ + N₂ + 3CH₃OH. nih.gov The proposed mechanism involves the initial coordination of the substrate to the iron(II) center, followed by a homolytic cleavage of the N-O bond to generate radical intermediates. nih.govacs.org These radicals then participate in a series of steps that lead to the final products. The catalytic cycle is sustained by the regeneration of the active Fe(II) species through the reduction of intermediate Fe(III) complexes. nih.gov Similarly, for hydroxylamine, the disproportionation yields nitrogen (N₂), nitrous oxide (N₂O), and ammonia (B1221849) (NH₃), with the product distribution being dependent on the pH and substrate concentration. acs.org

Pentacyanoferrate(II) complexes also play a role in oxidation-reduction reactions. For instance, the oxidation of various pentacyanoferrate(II) complexes with peroxydisulfate (B1198043) has been studied, revealing an outer-sphere electron transfer mechanism. nih.gov Furthermore, pentacyanonitrosylferrate(II), also known as sodium nitroprusside, exhibits electrophilic reactivity and can participate in the catalytic reduction of nitrite (B80452). nih.gov In reactions with hydrazine (B178648) and its derivatives, the pentacyanoferrate(II) aqua complex is formed as a product, allowing the system to proceed catalytically. nih.gov

The catalytic potential of these complexes is rooted in their ability to mediate electron transfer processes and to stabilize reactive intermediates through coordination. The ease of tuning the electronic properties of the pentacyanoferrate(II) core by modifying the sixth ligand provides a powerful tool for designing catalysts for specific chemical transformations.

Table 3: Catalytic Transformations Involving Pentacyanoferrate(II) Complexes

Reaction TypeSubstrateCatalystKey Products
DisproportionationO-Methylhydroxylamine[Fe(CN)₅(H₂O)]³⁻NH₃, N₂, CH₃OH
DisproportionationHydroxylamine[Fe(CN)₅(H₂O)]³⁻N₂, N₂O, NH₃
DisproportionationN-Alkylhydroxylamines[Fe(CN)₅(H₂O)]³⁻Alkylamines, Oxidation Products
ReductionNitritePentacyanonitrosylferrate(II)N₂O, NH₃ (with hydrazine)
OxidationPentacyanoferrate(II) complexesPeroxydisulfateOxidized Fe(III) complexes

Materials Science Perspectives: Chromotropism and Solvatochromism in Responsive Materials

Pentacyanoferrate(II) complexes, particularly those containing 4,4'-bipyridine-based ligands, have garnered significant interest in materials science due to their pronounced chromotropic and solvatochromic properties. researchgate.net These materials exhibit changes in their color and absorption spectra in response to external stimuli, such as changes in solvent polarity, making them promising candidates for the development of responsive materials and chemical sensors. researchgate.netacs.org

The solvatochromism of these complexes arises from the sensitivity of the metal-to-ligand charge transfer (MLCT) transition energy to the surrounding solvent environment. Specifically, the FeII(dπ) → π*(bipyridine) transition is significantly influenced by the polarity of the solvent. researchgate.net In highly polar solvents like water, the energy gap between the ground and MLCT excited states is larger, resulting in absorption at shorter wavelengths. Conversely, in less polar solvents, this energy gap decreases, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This negative solvatochromism is a key characteristic of these materials.

The cyanide ligands of the pentacyanoferrate(II) core play a crucial role in this phenomenon through their ability to form hydrogen bonds with protic solvents. researchgate.net These hydrogen bonding interactions affect the Fe-CN bond strength, which in turn influences the energy of the MLCT transition. researchgate.net The structural design of the sixth ligand also offers a means to fine-tune the solvatochromic response. For example, complexes incorporating flexible xylylene bridges and different heterocyclic moieties have been synthesized to enhance their sensitivity to changes in solvent polarity. researchgate.netnih.gov

The remarkable solvatochromic shifts observed for some of these pentacyanoferrate(II) complexes make them highly effective polarity sensors. Their sensitivity has been demonstrated in various solvents and solvent mixtures, and even in detecting subtle polarity changes in aqueous urea (B33335) solutions. researchgate.netnih.gov This capability opens up possibilities for their application in sensing the composition and properties of complex chemical and biological media. The development of these responsive materials represents a significant step towards creating "smart" materials with tunable optical properties for a range of technological applications.

Table 4: Solvatochromic Shifts of a Pentacyanoferrate(II) Complex in Different Solvents

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)
Water80.1450
Methanol32.7500
Acetone20.7520
Dichloromethane8.9540

Note: The λmax values are illustrative and can vary depending on the specific pentacyanoferrate(II) complex.

Future Research Directions and Emerging Challenges in Pentacyanoferrate Ii Chemistry

Elucidating Complex Multielectronic Reaction Paths

A significant challenge in the application of pentacyanoferrate(II) complexes, particularly in photochemistry, is the intricate nature of their multielectronic reaction pathways. The photoactivity of these complexes is largely dictated by the competition between metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited states. nih.gov The relative energies of these states determine the photophysical properties and the ultimate fate of the excited complex.

Future research will need to focus on unraveling the complex interplay between these states. A key area of investigation is understanding the mechanisms of photodissociation, a common deactivation pathway for these complexes. nih.govmetu.edu.tr While strategies to mitigate this, such as the use of positively charged pyrazinium or bipyridinium ligands, have shown promise, a more fundamental understanding of the factors governing bond stability in the excited state is required. nih.govmetu.edu.tr

Recent studies have highlighted that the lowest excited state for many pentacyanoferrate(II) complexes is of a 3MC or 5MC character. nih.gov A critical research direction will be to further explore how the ligand field strength and the number of cyanide ligands can be systematically varied to raise the energy of these deactivating MC states, thereby promoting longer-lived and more useful MLCT states. metu.edu.tr Advanced time-resolved spectroscopic techniques will be instrumental in mapping these ultrafast electronic processes and identifying transient intermediates.

Rational Design of Pentacyanoferrate(II) Complexes with Tunable Photophysical Properties

The rational design of pentacyanoferrate(II) complexes with tailored photophysical properties is a cornerstone of future research. A primary goal is to overcome the inherently short excited-state lifetimes of many iron complexes to render them suitable as photosensitizers. nih.govmetu.edu.tr A promising strategy involves the introduction of cationic monodentate pyridinium (B92312) ligands, which has been shown to increase the MLCT lifetime and afford water-soluble complexes. nih.govmetu.edu.tr

The systematic variation of ligands provides a powerful tool for tuning the electronic and, consequently, the photophysical properties of pentacyanoferrate(II) complexes. For instance, the use of 4,4'-bipyridine (B149096) as a ligand has been a key feature in developing functional complexes, leveraging its ability to form robust and versatile structures. researchgate.net Future work will likely explore a wider range of monodentate and multidentate ligands to fine-tune the energy levels of the MLCT and MC states. nih.gov

A key research finding that will guide future design is the observation that increasing the number of cyanide groups can be a feasible strategy to increase the energy of the lowest MC states in cyanoferrate complexes. metu.edu.tr This, in turn, can lead to a switch in the ordering of the MC and MLCT energy levels, resulting in an elongation of the MLCT lifetimes. metu.edu.tr The following table summarizes the MLCT lifetimes of several iron complexes, illustrating the impact of ligand design.

ComplexMLCT LifetimeSolvent
[Fe(bpy)₂(CN)₂]250 ± 90 fsMethanol
[Fe(CN)₃tpy]⁻9.5 psMethanol
[Fe(bpy)(CN)₄]²⁻19 psAprotic Solvents
[Fe-mbpy⁺]~20 psAqueous
[Fe-hbpy⁺]~20 psAqueous
[Fe-mpz⁺]61 psAqueous

This table presents data on the metal-to-ligand charge transfer (MLCT) lifetimes for various iron complexes, highlighting the influence of ligand structure on their photophysical properties. nih.govmetu.edu.tr

Integration of Pentacyanoferrate(II) in Advanced Functional Materials

The integration of pentacyanoferrate(II) moieties into larger, functional materials is a rapidly emerging research area. The combination of these inorganic building blocks with organic polymers gives rise to hybrid supramolecular materials that exhibit properties from both chemical domains. nih.gov A notable example is the creation of metallopolymers from poly(4-vinylpyridine) (P4VP) and pentacyanoferrate(II). nih.gov

Future research will focus on expanding the library of such hybrid materials and exploring their potential applications. These materials have already demonstrated interesting solvatochromic shifts, which can be tuned by the ratio of polymer repeating units to the pentacyanoferrate(II) complex. nih.gov This property could be exploited in the development of chemical sensors.

Furthermore, the incorporation of pentacyanoferrate(II) into these polymers affects their macroscopic properties, such as intrinsic viscosity. nih.gov An increase in the number of pentacyanoferrate(II) units leads to a higher charge density on the polymer coil, resulting in an increased hydrodynamic volume due to electrostatic repulsion. nih.gov Understanding and controlling these structure-property relationships will be crucial for designing advanced functional materials with specific mechanical and solution-state behaviors. The development of framework solids with high void space using bridging cyanide ligands also presents a promising avenue for creating novel materials. researchgate.net

Development of Novel Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the electronic structure and dynamics of pentacyanoferrate(II) complexes is essential for their rational design and application. The development and application of novel spectroscopic and computational techniques are central to this endeavor.

In recent years, femtosecond transient absorption spectroscopy has proven to be a powerful tool for probing the excited states of pentacyanoferrate(II) complexes. nih.govmetu.edu.tr Future research will likely see the increased use of even more sophisticated techniques, such as ultrafast 2D UV and transient visible and IR spectroscopies, to provide a more complete picture of the photoaquation and other photochemical mechanisms. semanticscholar.org

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an indispensable partner to experimental studies. nih.govmetu.edu.trmdpi.comnih.gov These methods allow for the calculation of ground and excited-state properties, providing insights that are often difficult to obtain experimentally. Future efforts will focus on developing more accurate computational models that can handle the complexities of these systems, including solvent effects and spin-state changes. The combination of experimental techniques like UV-Vis, IR, and Raman spectroscopy with computational modeling will continue to be a powerful approach for elucidating the coordination structures of pentacyanoferrate(II)-containing materials. mdpi.com

Exploration of Intermolecular and Supramolecular Control over Reactivity

The principles of supramolecular chemistry offer exciting new avenues for controlling the reactivity and properties of pentacyanoferrate(II) complexes. By assembling these complexes within larger, well-defined architectures through non-covalent interactions, it is possible to influence their behavior in predictable ways. nih.govrsc.org

One area of future exploration is the use of supramolecular assemblies to control photochemical reactions. By pre-organizing pentacyanoferrate(II) complexes and potential reactants within a supramolecular scaffold, it may be possible to enhance reaction selectivity and efficiency. rsc.org This approach mimics the principles of enzymatic catalysis, where weak interactions are used to position substrates for reaction. rsc.org

The study of hybrid metallopolymers, as mentioned earlier, is a prime example of intermolecular control over the properties of pentacyanoferrate(II). The polymer backbone influences the solvation environment of the inorganic complex, leading to changes in its spectroscopic properties. nih.gov Future research will delve deeper into these interactions, exploring how variations in the polymer structure and the nature of the intermolecular forces can be used to fine-tune the properties of the embedded pentacyanoferrate(II) units. The use of pentacyanoferrate(II) as a building block in the construction of metal-organic frameworks and other coordination polymers also represents a promising direction for achieving supramolecular control over reactivity and material properties. wikipedia.org

Q & A

Q. What are the standard methodologies for synthesizing pentacyanoferrate(II) complexes with nitrogen-containing ligands?

Synthesis typically involves ligand substitution reactions using potassium hexacyanoferrate(II) as a precursor. For example, pyridine-4-hydroxamic acid complexes are prepared by reacting sodium pentacyanoferrate(II) with the ligand in aqueous solution under controlled pH (~6.5–7.5) and anaerobic conditions to prevent oxidation of Fe(II) . Characterization includes UV-Vis spectroscopy (e.g., λmax at 450–500 nm for charge-transfer bands) and cyclic voltammetry to confirm Fe(II) oxidation states .

Q. How can spectrophotometric methods determine thermodynamic parameters like pKa in pentacyanoferrate(II) complexes?

pKa values are derived from pH-dependent absorbance changes. For amino acid complexes, absorbance at 450–550 nm is monitored across pH 2–12. Data are fitted to the Henderson-Hasselbalch equation, with isosbestic points (e.g., 480 nm) confirming equilibrium between protonated and deprotonated species . Baran et al. (1997) reported pKa values of 3.8–5.2 for glycine/pentacyanoferrate(II) complexes using this approach .

Q. What spectroscopic techniques are critical for characterizing spin crossover (SCO) behavior in pentacyanoferrate(II) complexes?

Mössbauer spectroscopy is essential for identifying SCO transitions. For example, [Fe(HB(Pz)3)2] exhibits a quadrupole splitting (ΔEQ) shift from 0.3 mm/s (low-spin) to 2.1 mm/s (high-spin) at 150–300 K . Magnetic susceptibility and variable-temperature UV-Vis spectroscopy complement these findings .

Advanced Research Questions

Q. How do ligand electronic properties influence the substitution kinetics of pentacyanoferrate(II) complexes?

Substitution rates depend on ligand σ-donor/π-acceptor strength. Macartney and Warrack (1989) found that pyridine derivatives with electron-withdrawing groups (e.g., –NO2) accelerate substitution (k = 0.15–0.45 s<sup>−1</sup> at 25°C), while electron-donating groups (e.g., –NH2) slow kinetics due to increased Fe–CN π-backbonding . Rate constants are determined via stopped-flow spectrophotometry under pseudo-first-order conditions .

Q. What strategies resolve contradictions in reported stability constants (log K) for pentacyanoferrate(II) complexes?

Discrepancies arise from differing ionic strengths or pH conditions. Toma and Malin (1973) standardized measurements using 0.1 M KCl electrolyte and potentiometric titrations, showing log K = 4.2–5.8 for pyridine derivatives . Competing equilibria (e.g., hydrolysis) must be accounted for using computational models like SPECFIT .

Q. How does the HNO release mechanism of pentacyanoferrate(II) hydroxamate complexes enhance anti-tubercular activity?

In IQG-607, oxidation of Fe(II) to Fe(III) triggers HNO release, which targets non-replicating Mycobacterium tuberculosis. Cytotoxicity assays (IC50 = 12 µM) and Raman spectroscopy confirm HNO generation via ν(N–O) shifts from 950 cm<sup>−1</sup> (bound) to 920 cm<sup>−1</sup> (free) . Synergy with isoniazid metabolites improves efficacy against drug-resistant strains .

Q. What experimental approaches validate spin–orbit coupling effects in pentacyanoferrate(II) SCO complexes?

Temperature-dependent X-ray crystallography reveals bond elongation (Fe–N from 1.98 Å to 2.12 Å) during SCO. Magnetic circular dichroism (MCD) identifies ligand-field splitting (10Dq = 18,000–20,000 cm<sup>−1</sup>) and spin–orbit coupling parameters (ζ = 400–500 cm<sup>−1</sup>) .

Methodological Guidance

Q. How to design experiments to study linkage isomerism in pentacyanoferrate(II) complexes?

Use <sup>13</sup>C NMR to monitor cyanide exchange rates and FTIR to detect ν(CN) shifts (e.g., 2040 cm<sup>−1</sup> → 2090 cm<sup>−1</sup> for CN<sup>−</sup> vs. S-bound isomers). Toma et al. (1983) resolved benzotriazole linkage isomers via cyclic voltammetry, showing distinct E1/2 values (−0.25 V vs. −0.45 V) .

Q. What statistical methods address variability in cytotoxicity data for pentacyanoferrate(II) drug candidates?

One-way ANOVA with Bonferroni correction is standard. For IQG-607, PBMC cytotoxicity assays (n = 6 replicates) showed 8–15% dead cells at 10 µM (p < 0.01 vs. control) . Dose-response curves are fitted to Hill equations to calculate EC50 .

Data Contradiction Analysis

Q. Why do thermodynamic and kinetic data conflict in ligand substitution studies of pentacyanoferrate(II)?

Thermodynamic stability (log K) reflects equilibrium conditions, while kinetic rates (k) depend on transition-state barriers. For example, sterically hindered ligands like 2,6-dimethylpyrazine show high log K (5.2) but low k (0.08 s<sup>−1</sup>) due to slow associative activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.